1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
Description
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBLNFCUXJHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573179 | |
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187221-31-4 | |
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine, a valuable building block in medicinal chemistry. This document details two primary and effective synthesis methodologies: Reductive Amination and Nucleophilic Alkylation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of the underlying chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The tetralin moiety, coupled with the versatile piperazine ring, provides a scaffold that is frequently explored in the development of new therapeutic agents, particularly those targeting the central nervous system. The ability to efficiently and selectively synthesize this monosubstituted piperazine is therefore of significant interest to the drug discovery and development community.
This guide will explore the two most prominent synthetic strategies for this target molecule. The first, Reductive Amination , involves the direct reaction of 1-tetralone with piperazine in the presence of a reducing agent. The second, Nucleophilic Alkylation , describes the reaction of a pre-functionalized tetralin derivative, such as 1-halo-1,2,3,4-tetrahydronaphthalene, with piperazine.
Synthetic Pathways
The synthesis of this compound can be approached via two main pathways, each with its own set of advantages and considerations.
Figure 1: Overview of the two primary synthetic pathways to this compound.
Method 1: Reductive Amination
Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (1-tetralone) and an amine (piperazine), followed by in-situ reduction to the desired amine.
Experimental Protocol
Materials:
-
1-Tetralone
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of 1-tetralone (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add piperazine (2.0 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1-Tetralone : Piperazine : NaBH(OAc)₃ | 1 : 2 : 1.5 |
| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) can also be used. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 85% | Yield is dependent on reaction scale and purification efficiency. |
Method 2: Nucleophilic Alkylation
This classical approach involves the direct alkylation of piperazine with a suitable electrophile derived from 1,2,3,4-tetrahydronaphthalene. A common precursor is 1-bromo-1,2,3,4-tetrahydronaphthalene. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine or the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is often employed.
Experimental Protocol
Materials:
-
1-Bromo-1,2,3,4-tetrahydronaphthalene
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in acetonitrile (MeCN), add piperazine (3.0 eq).
-
Heat the mixture to 50-60 °C and add a solution of 1-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in MeCN dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1-Bromo-tetralin : Piperazine : K₂CO₃ | 1 : 3 : 2 |
| Solvent | Acetonitrile (MeCN) | DMF can be used for less reactive halides. |
| Temperature | Reflux (approx. 82 °C for MeCN) | |
| Reaction Time | 6 - 18 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 50 - 75% | Yield can be improved by using mono-protected piperazine. |
Characterization Data
Note: The following data is representative and may vary slightly based on the specific instrumentation and conditions used for analysis.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 7.40-7.10 (m, 4H, Ar-H): Aromatic protons of the tetralin ring system.
-
δ 3.55 (t, 1H, N-CH): The methine proton at the 1-position of the tetralin ring, coupled to the adjacent methylene protons.
-
δ 3.00-2.80 (m, 4H, piperazine-H): Protons on the piperazine ring adjacent to the nitrogen attached to the tetralin moiety.
-
δ 2.80-2.60 (m, 4H, piperazine-H): Protons on the distal nitrogen of the piperazine ring.
-
δ 2.90-2.70 (m, 2H, Ar-CH₂): Methylene protons at the 4-position of the tetralin ring.
-
δ 2.10-1.80 (m, 4H, -CH₂-CH₂-): Methylene protons at the 2- and 3-positions of the tetralin ring.
-
δ 1.75 (br s, 1H, NH): The proton on the secondary amine of the piperazine ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ 138.0, 134.5 (Ar-C): Quaternary aromatic carbons.
-
δ 129.0, 128.5, 126.0, 125.5 (Ar-CH): Aromatic methine carbons.
-
δ 65.0 (N-CH): The carbon at the 1-position of the tetralin ring.
-
δ 52.0 (piperazine-CH₂): Carbons on the piperazine ring adjacent to the tetralin moiety.
-
δ 46.0 (piperazine-CH₂): Carbons on the distal side of the piperazine ring.
-
δ 30.0, 29.0, 21.0 (-CH₂-): Aliphatic carbons of the tetralin ring.
Mass Spectrometry (MS)
-
ESI-MS (m/z): [M+H]⁺ calculated for C₁₄H₂₀N₂: 217.16; found: 217.2.
Logical Workflow for Synthesis and Purification
Figure 2: General workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide has outlined two robust and reliable methods for the synthesis of this compound. Both reductive amination and nucleophilic alkylation offer viable routes to the target compound, with the choice of method often depending on the availability of starting materials, desired scale, and control over selectivity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of this important molecular scaffold.
An In-depth Technical Guide to the Chemical Properties of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid tetrahydronaphthalene core combined with the versatile piperazine moiety makes it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological relevance of this compound, with a particular focus on its role as a precursor in the development of serotonin 5-HT7 receptor ligands.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound are not widely published. However, predicted values and data for its constituent parts, piperazine and 1,2,3,4-tetrahydronaphthalene (tetralin), provide useful context.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | - |
| Molecular Weight | 216.33 g/mol | - |
| CAS Number | 187221-31-4 | |
| Boiling Point | 341.5 ± 27.0 °C at 760 mmHg (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | |
| pKa₁ (Piperazine) | 5.35 (at 298 K) | [1] |
| pKa₂ (Piperazine) | 9.73 (at 298 K) | [1] |
| Melting Point (Tetralin) | -35 °C | |
| Boiling Point (Tetralin) | 207 °C | |
| Solubility (Piperazine) | Freely soluble in water | - |
| Solubility (Tetralin) | Insoluble in water |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydronaphthalene ring, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the tetrahydronaphthalene and piperazine rings would appear as complex multiplets in the upfield region (approximately 1.5-4.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons between 120-140 ppm and the aliphatic carbons of both rings in the range of 20-60 ppm.
Synthesis
A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the tetralin ring by piperazine. A representative experimental protocol is detailed below, adapted from methodologies used for the synthesis of related derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Tetralone
-
Piperazine
-
Titanium (IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 1-tetralone (1 equivalent) in anhydrous toluene, add piperazine (2 equivalents) and titanium (IV) isopropoxide (1.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound as a pure compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Pharmacological Relevance: 5-HT₇ Receptor Signaling
The this compound scaffold is a key component in a number of potent and selective ligands for the serotonin 5-HT₇ receptor. Derivatives of this compound have been shown to act as both agonists and antagonists at this receptor, highlighting its potential for the treatment of central nervous system disorders such as depression and anxiety.[2][3]
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through two distinct pathways:
-
Gαs Pathway: Activation of the 5-HT₇ receptor leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.
-
Gα₁₂ Pathway: The 5-HT₇ receptor can also couple to the Gα₁₂ protein, which activates the Rho family of small GTPases, including RhoA and Cdc42. This pathway is involved in the regulation of the actin cytoskeleton and plays a role in neuronal morphogenesis, such as neurite outgrowth and spine formation.
5-HT₇ Receptor Signaling Pathway
Caption: Simplified 5-HT₇ receptor signaling pathways.
Experimental Protocols: Radioligand Binding Assay
To determine the affinity of this compound or its derivatives for the 5-HT₇ receptor, a radioligand binding assay is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay for 5-HT₇ Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₇ receptor.
Materials:
-
Cell membranes expressing the human 5-HT₇ receptor.
-
Radioligand (e.g., [³H]5-CT or [³H]LSD).
-
Test compound (this compound or derivative).
-
Non-specific binding control (e.g., high concentration of a known 5-HT₇ antagonist like SB-269970).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Addition of Components:
-
Add the radioligand at a concentration close to its Kd to all wells.
-
Add the non-specific binding control to the designated wells.
-
Add serial dilutions of the test compound to the experimental wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a foundational molecule in the development of selective 5-HT₇ receptor ligands. Its synthesis, while not extensively detailed in the literature for the parent compound, can be achieved through standard organic chemistry techniques such as reductive amination. The pharmacological importance of this scaffold lies in its ability to be readily modified to produce compounds with high affinity and varying functional activity at the 5-HT₇ receptor. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it can modulate is crucial for researchers and scientists working in the field of drug discovery and development, particularly for neurological and psychiatric disorders. Further experimental characterization of the physicochemical and spectral properties of this core molecule would be highly beneficial to the scientific community.
References
- 1. uregina.ca [uregina.ca]
- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Scaffold: A Technical Guide to its Mechanism of Action at Serotonin Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine core structure is a key pharmacophore in a class of synthetic ligands that exhibit high affinity and selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT7 and 5-HT1A subtypes. Derivatives of this scaffold have been extensively studied, revealing a spectrum of activities ranging from full agonism to antagonism. These compounds serve as critical research tools for elucidating the physiological roles of these receptors and represent promising leads for the development of novel therapeutics targeting central nervous system disorders. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction
The this compound moiety forms the backbone of a significant class of neurologically active compounds. Structure-activity relationship (SAR) studies have demonstrated that modifications to the arylpiperazine and the alkylamide chain attached to the tetrahydronaphthalene nucleus can precisely modulate affinity and efficacy at specific serotonin receptor subtypes. This guide will focus on the primary molecular targets of this compound class, the 5-HT7 and 5-HT1A receptors, using well-characterized derivatives as exemplars of their pharmacological activity.
Primary Molecular Targets and Mechanism of Action
Serotonin 5-HT7 Receptor
A prominent target for this chemical class is the 5-HT7 receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gs alpha subunit. Agonist binding to the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function. Evidence also suggests that the 5-HT7 receptor can couple to G12 proteins, influencing the activity of small GTPases like RhoA and Cdc42, thereby playing a role in regulating neuronal cytoarchitecture.
Derivatives of the this compound scaffold can act as potent agonists at this receptor. For instance, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (LP-44) is a highly potent and selective 5-HT7 receptor agonist. Its mechanism of action involves binding to the receptor and initiating the Gs-cAMP signaling cascade. Depending on the specific substitutions, other derivatives can behave as partial agonists or antagonists.
Serotonin 5-HT1A Receptor
Many compounds built on this scaffold also exhibit high affinity for the 5-HT1A receptor, another GPCR crucial in neuromodulation. The 5-HT1A receptor classically couples to the Gi/o family of G-proteins.[2][3] Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[2] The Gβγ subunits dissociated from the activated Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
The selectivity of these compounds for the 5-HT7 versus the 5-HT1A receptor is a key aspect of their pharmacological profile and is heavily influenced by their specific chemical structure.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (EC50) of various derivatives have been determined through in vitro assays. The following tables summarize key quantitative data for representative compounds from this class, highlighting their activity at serotonin receptors.
| Compound ID | R-Group (Arylpiperazine) | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| LP-44 | 2-Methylthiophenyl | 0.22 | 44.5 | >1000 | [1] |
| 28 | 2-Methoxyphenyl | 0.44 | 1.8 | 390 | [1] |
| 34 | 2-Acetylphenyl | 1.1 | 15.6 | 1310 | [1] |
| 46 | 2-Hydroxyphenyl | 2.5 | 10.5 | 2730 | [1] |
| 49 | 2-Methylphenyl | 0.81 | 13.7 | 1140 | [1] |
Table 1: Receptor Binding Affinities of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide Derivatives.
| Compound ID | Functional Activity at 5-HT7 | EC50 (µM) | Intrinsic Activity | Reference |
| LP-44 | Full Agonist | 2.56 | Not Reported | [1] |
| 28 | Full Agonist | Not Reported | Not Reported | [1] |
| 34 | Partial Agonist | Not Reported | Not Reported | [1] |
| 46 | Antagonist | Not Reported | Not Reported | [1] |
| 49 | Full Agonist | Not Reported | Not Reported | [1] |
Table 2: Functional Activity of Selected Derivatives at the 5-HT7 Receptor.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the affinity (Ki) of the test compounds for specific receptors.
Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a specific radioligand from the 5-HT7, 5-HT1A, and 5-HT2A receptors.
Materials:
-
Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant 5-HT7, 5-HT1A, or 5-HT2A receptors.
-
Radioligands:
-
[3H]5-CT (5-Carboxamidotryptamine) for 5-HT7 receptors.
-
[3H]8-OH-DPAT for 5-HT1A receptors.
-
[3H]Ketanserin for 5-HT2A receptors.
-
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Ligands: 10 µM Serotonin (for 5-HT7 and 5-HT1A), 10 µM Mianserin (for 5-HT2A).
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Instrumentation: Liquid scintillation counter, 96-well microplates, cell harvester.
Protocol:
-
Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding ligand.
-
50 µL of various concentrations of the test compound.
-
50 µL of the appropriate radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]5-CT).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: 5-HT7 Receptor-Mediated Relaxation of Guinea Pig Ileum
This ex vivo assay measures the functional activity (agonism, antagonism) of compounds at the 5-HT7 receptor.
Objective: To assess the ability of test compounds to mimic (agonist) or block (antagonist) the 5-HT-induced relaxation of pre-contracted guinea pig ileum tissue.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath Solution: Krebs solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.5, NaHCO3 25, glucose 11.7), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Contracting Agent: Substance P.
-
Test Compounds: Agonists, partial agonists, or antagonists from the tetrahydronaphthalenyl-piperazine series.
-
Instrumentation: Isolated organ bath system with isometric force transducers.
Protocol:
-
Tissue Preparation: Mount segments of guinea pig ileum in the organ baths containing Krebs solution. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Pre-contraction: Induce a stable, submaximal contraction of the ileum segments by adding Substance P (e.g., 30 nM) to the bath.
-
Agonist Testing: Once the contraction is stable, add the test compound in a cumulative concentration-response manner. Record the relaxation of the tissue as a percentage of the Substance P-induced contraction.
-
Antagonist Testing: To test for antagonism, incubate the tissue with the potential antagonist for a set period (e.g., 20 minutes) before adding Substance P. Then, generate a concentration-response curve for a known 5-HT7 agonist (like 5-CT or LP-44) in the presence of the antagonist.
-
Data Analysis: For agonists, plot the percentage of relaxation against the log concentration of the compound to determine the EC50 and maximal effect (Emax). For antagonists, calculate the pA2 value from the rightward shift of the agonist concentration-response curve.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
// Nodes prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound Dilutions\n- Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="Plate Assay Components:\n- Buffer / Non-specific Ligand\n- Test Compound\n- Radioligand\n- Membranes", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C\n(e.g., 30 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="Rapid Filtration\n(Separate Bound from Free Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; count [label="Scintillation Counting\n(Quantify Bound Radioactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Non-linear Regression (IC50)\n- Cheng-Prusoff (Ki)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> plate; plate -> incubate; incubate -> filter; filter -> wash; wash -> count; count -> analyze; } END_OF_DOT Figure 2: General experimental workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold is a versatile and potent platform for the design of selective serotonin receptor ligands. The mechanism of action for derivatives primarily involves the modulation of 5-HT7 and 5-HT1A receptor signaling pathways, leading to changes in intracellular cAMP levels and other downstream effects. The extensive quantitative data and established experimental protocols available for this class of compounds make them invaluable tools for neuroscience research and provide a strong foundation for the development of next-generation therapeutics for psychiatric and neurological disorders.
References
- 1. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine represent a significant class of pharmacologically active compounds, demonstrating notable affinity and functional activity at various neurotransmitter receptors, particularly within the serotonin and dopamine systems. This technical guide provides an in-depth overview of the pharmacology of these derivatives, consolidating data on their receptor binding profiles, functional activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.
Receptor Binding Affinity and Functional Activity
The pharmacological profile of this compound derivatives is characterized by their interactions with multiple G protein-coupled receptors (GPCRs). The primary targets identified in the literature are serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and dopamine receptors (D2 and D3).
Serotonin Receptor Interactions
A significant body of research has focused on the interaction of these derivatives with the 5-HT7 receptor. Several compounds within this class have been identified as potent 5-HT7 receptor agonists and antagonists.[1] The affinity for these receptors is often in the nanomolar range. For instance, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide demonstrated a high 5-HT7 receptor affinity with a Ki of 0.58 nM.[2] Another potent 5-HT7 receptor agonist, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, exhibited a Ki of 0.22 nM.[1]
Beyond the 5-HT7 receptor, these derivatives also show affinity for 5-HT1A and 5-HT2A receptors, although often with lower potency, contributing to their selectivity profile.[1]
Dopamine Receptor Interactions
Certain derivatives of the this compound scaffold have been investigated for their activity at dopamine D2 and D3 receptors. For example, the racemic compounds 19a and 19b, which feature a 5-hydroxy and 7-hydroxy tetralin moiety respectively, showed high affinity for both D2 and D3 receptors, with Ki values in the nanomolar range.[3] Functional assays, such as GTPγS binding, have confirmed that some of these derivatives act as potent agonists at both D2 and D3 receptors.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives, showcasing their binding affinities (Ki) and functional potencies (EC50) at various receptors.
Table 1: Binding Affinities (Ki, nM) of Selected Derivatives at Serotonin and Dopamine Receptors
| Compound | 5-HT7 | 5-HT1A | 5-HT2A | D2 | D3 | Reference |
| 25 | 0.58 | 188 | >1000 | 142 | - | [2] |
| 44 | 0.22 | 44 | >1000 | - | - | [1] |
| (+)-19a | - | - | - | 4.55 | 1.27 | [5] |
| (-)-19b | - | - | - | 3.75 | 1.28 | [5] |
| 12a | - | - | - | 86 | 5.57 | [3] |
| 12b | - | - | - | 41 | 3.71 | [3] |
Table 2: Functional Activity (EC50, µM or nM) of Selected Derivatives
| Compound | Receptor | Activity | EC50 | Reference |
| 25 | 5-HT7 | Agonist | 0.60 µM | [2] |
| 44 | 5-HT7 | Agonist | 2.56 µM | [1] |
| (+)-19a | D2 | Agonist | 1.69 nM | [5] |
| (+)-19a | D3 | Agonist | 0.74 nM | [5] |
| (-)-19b | D2 | Agonist | 4.51 nM | [5] |
| (-)-19b | D3 | Agonist | 1.58 nM | [5] |
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is significantly influenced by their chemical structure. Key SAR insights include:
-
Alkyl Chain Length: For N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, an optimal alkyl chain length of five methylene units has been identified for high 5-HT7 receptor affinity.[1]
-
Tetrahydronaphthalenyl Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus is generally preferred for potent 5-HT7 receptor binding.[1]
-
Aryl Ring Substitution: The substitution pattern on the aryl ring attached to the piperazine moiety plays a critical role in determining both affinity and functional activity.[1][6] Lipophilic substituents at the 2-position of the aryl ring, such as -SCH3, -CH(CH3)2, and phenyl, tend to produce high-affinity 5-HT7 agonists.[6] Conversely, substituents like -OH and -NHCH3 can shift the activity towards antagonism.[6]
-
Stereochemistry: The stereochemistry of the tetralin ring is crucial for dopamine receptor affinity. For instance, the (-)-enantiomer of certain derivatives shows higher affinity for D2 and D3 receptors compared to the (+)-enantiomer.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides
A general synthetic route involves the condensation of commercially available 1,2,3,4-tetrahydro-1-naphthalenamine with 6-bromohexanoyl chloride to yield N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-bromohexanamide. This intermediate is then reacted with the appropriate 1-arylpiperazine to obtain the final product.[6]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the derivatives for their target receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK-293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, with a pH of 7.4.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]5-CT for 5-HT₇ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G protein-coupled receptors.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Procedure:
-
Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.
-
The reaction is incubated to allow for G protein activation and [³⁵S]GTPγS binding.
-
The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
Substance P-Induced Guinea Pig Ileum Contraction Assay
This ex vivo assay is used to determine the functional activity (agonist or antagonist) of compounds at the 5-HT₇ receptor.
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Substance P is added to the organ bath to induce a submaximal contraction of the ileum.
-
Compound Testing:
-
Agonist Activity: The test compound is added to the bath, and any relaxation of the substance P-induced contraction is measured.
-
Antagonist Activity: The tissue is pre-incubated with the test compound before the addition of a 5-HT₇ agonist (e.g., 5-carboxamidotryptamine), and the inhibition of the agonist-induced relaxation is measured.
-
-
Data Recording: The contractions and relaxations of the ileum are recorded using an isometric force transducer.
Signaling Pathways
The pharmacological effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their target receptors.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to Gs and G₁₂ proteins.
-
Gs Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of downstream effectors and various cellular responses.[6]
-
G₁₂ Pathway: The 5-HT7 receptor can also couple to G₁₂ proteins, which activate Rho GTPases (e.g., RhoA and Cdc42). This pathway is involved in the regulation of the cytoskeleton and neuronal morphology.[6]
References
- 1. jove.com [jove.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Biological Activity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine: A Core Scaffold for Neuromodulatory Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine serves as a pivotal structural scaffold in the design of novel psychoactive agents. While the core molecule itself is not extensively characterized as a standalone therapeutic, its derivatives have demonstrated significant biological activity, primarily as high-affinity ligands for a range of serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the biological activities associated with this chemical moiety, focusing on the quantitative data of its key derivatives, detailed experimental protocols for assessing their pharmacological profile, and the underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new drugs targeting the central nervous system.
Introduction
The this compound core structure is a key pharmacophore that has been extensively utilized in medicinal chemistry to develop ligands with high affinity and selectivity for various neurotransmitter receptors. This scaffold combines the rigid bicyclic system of the tetrahydronaphthalene group with the versatile piperazine ring, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Research has predominantly focused on the derivatization of the piperazine nitrogen, leading to the discovery of potent agents targeting serotonergic and dopaminergic systems, which are critically involved in the pathophysiology of numerous neurological and psychiatric disorders.
Quantitative Biological Data
The biological activity of derivatives of this compound is most effectively summarized by their binding affinities (Ki) and functional potencies (EC50 or IC50) at various G-protein coupled receptors (GPCRs). The following tables present a consolidated view of the quantitative data for key derivatives, highlighting their interactions with serotonin (5-HT) and dopamine (D) receptors.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
| Compound/Derivative | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor | Reference |
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides | ||||
| 4-(2-methoxyphenyl)-...-hexanamide | - | - | High Affinity | [1][2] |
| 4-(2-methylthiophenyl)-...-hexanamide | 200-fold lower than 5-HT7 | >1000-fold lower than 5-HT7 | 0.22 | [1][2] |
| 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazines | ||||
| 1-(3-benzisothiazolyl) derivative | Subnanomolar range | - | - | [3] |
| 1-(1-naphthalenyl) derivative | Subnanomolar range | - | - | [3] |
Table 2: Functional Activity (EC50, µM) of this compound Derivatives at Serotonin Receptors
| Compound/Derivative | Receptor | Activity | EC50 | Reference |
| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Full Agonist | 2.56 | [1][2] |
| 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Full Agonist | - | [1][2] |
| 4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Partial Agonist | - | [1][2] |
| 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Antagonist | - | [1][2] |
Table 3: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors
| Compound/Derivative | D2 Receptor | Reference |
| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 245-fold lower than 5-HT7 | [4] |
| 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine enantiomers | Varies with stereochemistry | [5] |
Experimental Protocols
The characterization of compounds based on the this compound scaffold involves a series of standardized in vitro assays to determine their affinity and functional activity at target receptors.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, D2).
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or from homogenized brain tissue (e.g., rat hippocampus for 5-HT1A, striatum for D2).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).
-
Test Compound: The this compound derivative to be tested.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2 receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize frozen tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled ligand.
-
Test Compound: Add membrane preparation, radioligand, and the desired concentration of the test compound.
-
-
The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its Kd for the receptor.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation.
Materials:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound (Agonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Other reagents as in the radioligand binding assay.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in the inactive state), and serial dilutions of the test compound.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (in CPM or as a percentage of the maximal response of a reference full agonist) against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect) using non-linear regression analysis.
-
Substance P-Induced Guinea Pig Ileum Contraction Assay
This ex vivo functional assay is used to assess the agonist or antagonist properties of compounds at 5-HT7 receptors, which mediate the relaxation of substance P-induced contractions in the guinea pig ileum.[1]
Materials:
-
Guinea Pig Ileum: A segment of the terminal ileum from a male guinea pig.
-
Krebs-Henseleit Solution: Physiological salt solution.
-
Substance P: To induce contraction.
-
Test Compound.
-
Organ Bath and Transducer System: To maintain the tissue and record isometric contractions.
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig terminal ileum and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
-
Contraction Induction:
-
Induce a submaximal contraction of the ileum by adding a specific concentration of Substance P (e.g., 20 nM).
-
-
Compound Application:
-
Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.
-
For agonists, a relaxation of the contraction will be observed. For antagonists, the tissue is pre-incubated with the antagonist before the addition of an agonist, and the rightward shift of the agonist's dose-response curve is measured.
-
-
Data Recording and Analysis:
-
Record the changes in muscle tension using an isometric transducer.
-
For agonists, calculate the percentage of relaxation relative to the Substance P-induced contraction and plot this against the logarithm of the test compound concentration to determine the EC50.
-
For antagonists, perform a Schild analysis to determine the pA2 value.
-
Signaling Pathways and Visualizations
The biological effects of this compound derivatives are mediated through the activation or inhibition of specific GPCR signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for the primary receptor targets.
Experimental Workflow for In Vitro Pharmacological Characterization
Caption: General experimental workflow for in vitro pharmacological characterization.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a classic Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin/5-HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP-PKA-MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Scaffold Targeting Serotonergic and Dopaminergic Receptors
The 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant affinity and functional activity at key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways modulated by these derivatives.
Core Structure and Synthetic Strategy
The core structure consists of a tetralin nucleus linked at the 1-position to a piperazine ring. The primary points of diversification for SAR studies are substitutions on the tetralin ring, modifications of the piperazine ring, and the nature of the substituent at the N4 position of the piperazine.
A common synthetic route to elaborate the SAR of this scaffold involves the initial preparation of a key intermediate, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-bromohexanamide. This is typically achieved by the condensation of 1,2,3,4-tetrahydro-1-naphthalenamine with 6-bromohexanoyl chloride. Subsequent reaction of this intermediate with a diverse library of 1-arylpiperazines yields the final target compounds.[1]
Caption: General synthetic workflow for the preparation of this compound derivatives.
Structure-Activity Relationship at Serotonin Receptors
Derivatives of this scaffold have shown significant affinity for both the 5-HT1A and 5-HT7 serotonin receptor subtypes. The SAR for each subtype reveals distinct structural requirements for optimal binding and functional activity.
5-HT7 Receptor Affinity and Functionality
A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides has been extensively studied for their interaction with the 5-HT7 receptor.[1][2] Key SAR findings include:
-
Alkyl Chain Length: An optimal alkyl chain length of five methylene units between the amide nitrogen and the piperazine ring is preferred for high 5-HT7 receptor affinity.[2]
-
Tetralin Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus generally leads to higher affinity compared to substituted analogues.[2]
-
Arylpiperazine Substituents: The substitution pattern on the aryl ring attached to the piperazine is a critical determinant of both affinity and intrinsic activity.
-
Lipophilic substituents at the 2-position of the phenyl ring, such as -SCH3, -CH(CH3)2, -N(CH3)2, -CH3, and a phenyl group, result in high-affinity agonists.[1][3]
-
In contrast, hydroxyl (-OH) and methylamino (-NHCH3) substituents at the 2-position can switch the intrinsic activity towards antagonism.[1][3]
-
Table 1: 5-HT7 Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Selected Derivatives
| Compound | R (on Phenyl Ring) | Ki (nM) for 5-HT7 | EC50 (µM) for 5-HT7 | Intrinsic Activity |
| 1 | 2-SCH3 | 0.22 | 2.56 | Full Agonist |
| 2 | 2-CH(CH3)2 | 0.13-1.1 | 0.90-1.77 | Agonist |
| 3 | 2-N(CH3)2 | 0.13-1.1 | 0.90-1.77 | Agonist |
| 4 | 2-Ph | 0.13-1.1 | 0.90-1.77 | Agonist |
| 5 | 2-OH | - | - | Antagonist |
| 6 | 2-NHCH3 | - | - | Antagonist |
| 7 | H | - | 8 | Partial Agonist (40%) |
| 8 | 2-OCH3 | 6.64 | - | Full Agonist |
| 9 | 2-COCH3 | 4.14 | - | Partial Agonist |
Data compiled from multiple sources.[1][2][3][4][5]
5-HT1A Receptor Affinity
Many 1-(tetralinyl)piperazine derivatives also exhibit high affinity for the 5-HT1A receptor. The stereochemistry of the tetralin nucleus plays a role in selectivity, though not consistently in affinity. For some series, no significant difference in 5-HT1A affinity is observed between enantiomers. However, stereochemistry can influence affinity for other receptors like D2 and α1, thereby affecting the overall selectivity profile.[6]
Table 2: 5-HT1A Receptor Binding Affinities (Ki) of Selected Derivatives
| Compound | Modification | Ki (nM) for 5-HT1A |
| 10 | (S)-(+)-isomer of a 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | 2.3 - 7.0 |
| 11 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine analogue | 3.6 |
| 12 | N-(3-phenylpropyl) derivative of 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propylamine | 4.4 |
Data compiled from multiple sources.[6][7]
Structure-Activity Relationship at Dopamine D2 Receptors
The 1-(tetralin-1-yl)piperazine scaffold is also a key component of some atypical antipsychotic agents, which often target D2 receptors in addition to serotonin receptors.[8][9] The affinity for D2 receptors can be modulated by substitutions on both the tetralin and the arylpiperazine moieties.
For certain series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, it has been observed that the (-)-enantiomers consistently display higher affinity for D2 receptors compared to their (+)-counterparts.[6]
Table 3: Dopamine D2 Receptor Binding Affinities (Ki) of Selected Derivatives
| Compound | Modification | Ki (nM) for D2 |
| 13 | 2-[4[3-(p-fluorobenzoyl)-1-propyl]piperazin-1-ylmethyl]tetraline | 19.1 (pKi = 7.72) |
| 14 | 7-fluoro derivative of Compound 13 | 87.1 (pKi = 7.06) |
| 15 | N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 142 |
Data compiled from multiple sources.[2][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacological properties of these compounds.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Incubation: A mixture containing the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound is incubated to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.[10]
Specific Radioligands:
-
5-HT1A Receptors: [3H]8-OH-DPAT is a commonly used agonist radioligand.[11][12]
-
5-HT7 Receptors: [3H]5-CT or other specific radioligands can be used.
-
D2 Receptors: [3H]Spiperone is a widely used antagonist radioligand for D2-like receptors.[13][14]
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
cAMP Functional Assay for 5-HT7 Receptors:
The 5-HT7 receptor is positively coupled to adenylyl cyclase via the Gs protein.[5] Therefore, agonist activation of the 5-HT7 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Protocol Outline:
-
Cell Culture: Cells stably expressing the 5-HT7 receptor (e.g., CHO-K1 or HEK-293 cells) are cultured.
-
Agonist Stimulation: Cells are incubated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways
The pharmacological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate distinct intracellular signaling cascades.
5-HT7 Receptor Signaling (Gs Pathway)
Activation of the 5-HT7 receptor by an agonist leads to the activation of the stimulatory G-protein, Gs. The α-subunit of Gs (Gαs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[15][16]
Caption: The Gs-coupled signaling pathway of the 5-HT7 receptor.
5-HT1A and D2 Receptor Signaling (Gi/o Pathway)
Both the 5-HT1A and D2 receptors are typically coupled to the inhibitory G-protein, Gi/o.[17][18] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can also modulate other effectors, such as ion channels.
Caption: The Gi/o-coupled signaling pathway of 5-HT1A and D2 receptors.
Conclusion
The this compound scaffold represents a highly versatile platform for the design of potent and selective ligands for serotonin and dopamine receptors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining receptor affinity and functional outcome. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using the detailed protocols provided, is essential for the successful development of novel therapeutics targeting a range of central nervous system disorders. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs with improved efficacy and side-effect profiles.
References
- 1. genscript.com [genscript.com]
- 2. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 18. Gi alpha subunit - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the In Vitro Studies of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro pharmacological studies centered on the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine scaffold. The primary focus of existing research has been on a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which have been extensively evaluated for their affinity and functional activity at serotonin receptors, particularly the 5-HT₇ receptor. To date, no in vitro pharmacological data has been published for the parent compound, this compound itself. This document consolidates the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The primary focus of in vitro research on this chemical series has been the investigation of its interaction with serotonin (5-HT) receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for key derivatives at the 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors.
Table 1: Binding Affinities (Ki, nM) of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide Derivatives at Serotonin Receptors. [1][2]
| Compound Number | Aryl Substitution | 5-HT₇ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |
| 28 | 2-Methoxyphenyl | 0.80 | 110 | >1000 |
| 34 | 2-Acetylphenyl | 0.45 | 220 | >1000 |
| 44 | 2-Methylthiophenyl | 0.22 | 44 | >1000 |
| 46 | 2-Hydroxyphenyl | 1.10 | 350 | >1000 |
| 49 | 2-Methylphenyl | 0.75 | 150 | >1000 |
Table 2: Functional Activity (EC₅₀, µM) and Intrinsic Activity of Selected Derivatives at the 5-HT₇ Receptor. [1][2]
| Compound Number | Aryl Substitution | EC₅₀ (µM) | Intrinsic Activity |
| 28 | 2-Methoxyphenyl | 1.85 | Full Agonist |
| 34 | 2-Acetylphenyl | 3.10 | Partial Agonist |
| 44 | 2-Methylthiophenyl | 2.56 | Full Agonist |
| 46 | 2-Hydroxyphenyl | - | Antagonist |
| 49 | 2-Methylphenyl | 2.10 | Full Agonist |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments cited in the literature for the characterization of this compound derivatives.
Radioligand Binding Assays
Radioligand binding assays were employed to determine the affinity of the test compounds for the 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors.
2.1.1. Materials and Reagents:
-
Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant 5-HT₇ receptor, or rat brain tissue homogenates for 5-HT₁ₐ and 5-HT₂ₐ receptors.
-
Radioligands:
-
[³H]5-CT (5-Carboxamidotryptamine) for 5-HT₇ receptors.
-
[³H]8-OH-DPAT (8-Hydroxy-2-(dipropylamino)tetralin) for 5-HT₁ₐ receptors.
-
[³H]Ketanserin for 5-HT₂ₐ receptors.
-
-
Non-specific Binding Ligands:
-
5-HT (Serotonin) for 5-HT₇ and 5-HT₁ₐ receptors.
-
Mianserin for 5-HT₂ₐ receptors.
-
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
2.1.2. Protocol for 5-HT₇ Receptor Binding Assay:
-
Aliquots of cell membranes (approximately 15 µg of protein) are incubated in a final volume of 1 ml of incubation buffer.
-
The incubation mixture contains the radioligand [³H]5-CT at a concentration of 0.5 nM.
-
Various concentrations of the test compounds (typically ranging from 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of 10 µM 5-HT.
-
The mixture is incubated at 37°C for 15 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with 5 ml of ice-cold buffer.
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
IC₅₀ values are calculated from the competition binding curves, and Ki values are determined using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Contraction
The functional activity of the compounds at the 5-HT₇ receptor was assessed by their ability to modulate substance P-induced contractions in isolated guinea pig ileum.[1][2]
2.2.1. Materials and Reagents:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.5), maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Contracting Agent: Substance P.
-
Test Compounds: The synthesized this compound derivatives.
-
Organ Bath and Transducer System: A setup to maintain the tissue under physiological conditions and record isometric contractions.
2.2.2. Protocol:
-
A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution under a resting tension of 1 g.
-
The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
Contractions are induced by the addition of substance P (30 nM) to the organ bath.
-
Once the contraction reaches a stable plateau, cumulative concentration-response curves are generated by the stepwise addition of the test compounds.
-
The relaxation of the substance P-induced contraction is measured as a percentage of the maximal contraction.
-
For antagonist activity assessment, the tissue is pre-incubated with the test compound for 20 minutes before the addition of substance P.
-
EC₅₀ values for agonists are calculated from the concentration-response curves. For antagonists, the pA₂ value is determined.
Mandatory Visualizations
Signaling Pathways
The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs and Gα₁₂ pathways.
Caption: 5-HT₇ Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of novel this compound derivatives.
Caption: In Vitro Characterization Workflow.
References
An In-depth Technical Guide on the Dopamine Agonist Activity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives
Abstract
This technical guide provides a comprehensive overview of the dopamine agonist activity of compounds structurally related to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine. While research on the specific parent compound is not publicly available, extensive studies have been conducted on its derivatives, particularly those with substitutions on the tetrahydronaphthalene and piperazine rings. These molecules have been identified as potent agonists for D2-like dopamine receptors (D2 and D3), which are critical targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease. This document details the quantitative binding affinities and functional potencies of these derivatives, outlines the key experimental protocols used for their characterization, and visually represents the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and medicinal chemistry.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] They are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). The D2-like receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, are key therapeutic targets for conditions like schizophrenia and Parkinson's disease.[2][3]
The scaffold combining a tetrahydronaphthalene nucleus with a piperazine moiety has emerged as a promising template for the design of potent dopamine receptor ligands. This guide focuses on the dopamine agonist properties of derivatives of this compound. Specifically, it consolidates data from studies on compounds where this core structure is further functionalized, such as in the case of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues.[2][4][5] These compounds have demonstrated high affinity and agonist activity at D2 and D3 receptors, highlighting their therapeutic potential.
Quantitative Data on Dopamine Receptor Activity
The following tables summarize the in vitro binding affinities (Ki) and functional agonist potencies (EC50) of key derivatives at human D2 and D3 dopamine receptors. These values have been primarily determined through radioligand displacement and [³⁵S]GTPγS binding assays.[2][4]
Table 1: Binding Affinities (Ki, nM) of Tetrahydronaphthalenyl-piperazine Derivatives at D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| 12a | 86 | 5.57 | 15.44 | [4] |
| 12b | 41 | 3.71 | 11.05 | [4] |
| (±)-19a | 15.9 | 0.81 | 19.62 | [4] |
| (+)-19a | 4.55 | 1.27 | 3.58 | [4] |
| (±)-19b | 13.8 | 1.35 | 10.22 | [4] |
| 8d | 103.88 | 1.96 | 53 | [6] |
| (±)-22a | 59 | 3 | 19.67 | [6] |
Binding affinities were determined using competitive radioligand binding assays with [³H]-spiperone against human D2 and D3 receptors expressed in HEK-293 or CHO cells.[4][6]
Table 2: Functional Agonist Potency (EC50, nM) and Efficacy (%Emax) of Tetrahydronaphthalenyl-piperazine Derivatives
| Compound | Receptor | EC50 (nM) | Emax (%) vs Dopamine | Reference |
| (-)-19b | D2 | 4.51 | Not Reported | [2][4] |
| D3 | 1.58 | Not Reported | [2][4] | |
| (+)-19a | D2 | 1.69 | Not Reported | [2][4] |
| D3 | 0.74 | Not Reported | [2][4] |
Functional agonist activity was determined using [³⁵S]GTPγS binding assays in membranes from CHO cells expressing human D2 or D3 receptors.[2][4]
Experimental Protocols
The characterization of these compounds relies on established in vitro pharmacological assays. The detailed methodologies for the key experiments are provided below.
Radioligand Displacement Assay for Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of test compounds for D2 and D3 dopamine receptors.
-
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human D2 or D3 dopamine receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.[7][8]
-
Non-specific Binding Control: (+)-Butaclamol (2 µM) or Haloperidol.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[8][9]
-
Instrumentation: Scintillation counter, 96-well plates, and a cell harvester with glass fiber filters.
-
-
Procedure:
-
Preparation: A reaction mixture is prepared in 96-well plates containing the assay buffer, a fixed concentration of [³H]-Spiperone (typically at or near its Kd, e.g., 0.1-0.3 nM), and the cell membrane preparation (10-40 µg of protein).[8]
-
Competition: The test compound is added in a range of increasing concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Controls: Total binding (no competitor) and non-specific binding (in the presence of a saturating concentration of (+)-butaclamol) wells are included.[8]
-
Incubation: The plates are incubated for 60-90 minutes at room temperature (25-30°C) to allow the binding to reach equilibrium.[8][10]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound [³H]-Spiperone, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Agonism
This functional assay measures the first step in G protein activation following agonist binding to a GPCR.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at D2 and D3 receptors.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated G proteins, which can be quantified.[3][11][12]
-
Materials:
-
Cell Membranes: Membranes from CHO cells expressing human D2 or D3 receptors.[4]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.[3]
-
GDP: Added to suppress basal (agonist-independent) binding.[12]
-
Instrumentation: Scintillation counter, 96-well plates, cell harvester.
-
-
Procedure:
-
Preparation: Cell membranes are pre-incubated with GDP (e.g., 10-30 µM) in the assay buffer on ice.
-
Reaction Initiation: The reaction is initiated in 96-well plates by adding the test compound at various concentrations, a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM), and the membrane suspension.
-
Controls: Basal activity (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS) are measured.[13] A full agonist like dopamine or ropinirole is used as a positive control.[4]
-
Incubation: Plates are incubated at 30°C for 30-60 minutes.[3]
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The specific binding is calculated, and the data are plotted against the logarithm of the agonist concentration. A sigmoidal curve is fitted to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal stimulation, often expressed as a percentage of the response to a full agonist).
-
Signaling Pathways and Visualizations
D2-like dopamine receptors mediate their effects primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase. However, they can also signal through G protein-independent pathways involving β-arrestin.
Gαi/o-Mediated Signaling Pathway
Upon activation by an agonist, D2/D3 receptors undergo a conformational change that allows them to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric Gαi/o proteins. The activated Gαi-GTP subunit dissociates from the Gβγ dimer. Gαi-GTP directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The liberated Gβγ subunits can also modulate the activity of various effectors, including ion channels and other enzymes.[2][14]
β-Arrestin Mediated Signaling
Following agonist binding and G protein activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK), and mediating receptor internalization.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Conclusion
The available data robustly demonstrate that derivatives of the this compound scaffold are potent and effective agonists at D2 and D3 dopamine receptors. The structure-activity relationship studies, exemplified by compounds such as (+)-19a and (-)-19b, reveal that modifications to this core can yield ligands with low nanomolar affinity and functional potency.[2][4] The methodologies outlined in this guide, particularly radioligand binding and [³⁵S]GTPγS assays, represent the standard for characterizing such compounds and elucidating their pharmacological profiles. Further research into biased agonism, exploring the relative activation of G protein versus β-arrestin pathways, could provide deeper insights into the therapeutic potential and side-effect profiles of this chemical series, paving the way for the development of novel therapeutics for dopamine-related CNS disorders.
References
- 1. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Serotonin Receptor Affinity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivatives for human 5-HT1A, 5-HT2A, and rat 5-HT7 receptors. These compounds demonstrate a range of affinities and selectivities, highlighting the chemical space around this core structure for modulating serotonergic systems.[1][2]
| Compound ID | Aryl Moiety | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
| 1 | 2-methoxyphenyl | 44 | >1000 | 28 |
| 2 | 2-acetylphenyl | 34 | >1000 | 34 |
| 3 | 2-methylthiophenyl | 44 | >1000 | 0.22 |
| 4 | 2-hydroxyphenyl | 46 | >1000 | 46 |
| 5 | 2-methylphenyl | 49 | >1000 | 49 |
| 6 | 2-diphenyl | 188 | >1000 | 0.58 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized, detailed methodology for such an assay, based on common practices for serotonin receptors.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex for 5-HT2A) or cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells for 5-HT1A and 5-HT7) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL, consisting of:
-
50 µL of radioligand at a fixed concentration (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]5-CT for 5-HT7). The concentration is usually chosen to be close to the Kd of the radioligand for the receptor.
-
50 µL of competing ligand (the test compound, i.e., the tetrahydronaphthalen-piperazine derivative) at various concentrations.
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin) to saturate the receptors.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a member of the Gi/o-coupled receptor family. Its activation typically leads to inhibitory downstream effects.[3][4]
References
- 1. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Tetrahydronaphthalenyl Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of tetrahydronaphthalenyl piperazine compounds, a chemical scaffold of significant interest in modern medicinal chemistry. Due to their structural features, these compounds have been explored for various therapeutic targets, particularly within the central nervous system. Understanding their physicochemical properties is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, excretion (ADME), and target engagement.
Core Physicochemical Properties
The interplay of the rigid tetrahydronaphthalene moiety and the versatile piperazine ring dictates the overall physicochemical profile of these compounds. Key properties such as lipophilicity, solubility, and basicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial parameter for predicting membrane permeability and oral absorption. For tetrahydronaphthalenyl piperazine derivatives, lipophilicity is significantly influenced by the nature and position of substituents on both the aryl ring of the piperazine and the tetrahydronaphthalene core.
A study by Leopoldo et al. on a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides highlighted the impact of structural modifications on lipophilicity and, consequently, on brain penetration. The primary aim of their research was to design compounds with suitable physicochemical properties for rapid and extensive entry into the brain.[1]
Table 1: Physicochemical and In Vitro Pharmacological Data for Selected Tetrahydronaphthalenyl Piperazine Derivatives
| Compound ID | Aryl Substituent (R) | LogP (Calculated) | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) |
| (S)-4 | 2-Methoxyphenyl | 5.86 | 0.27 | 2.9 | 4.6 |
| (S)-25 | 2-Diphenyl | 7.34 | 0.58 | 188 | 142 |
| (S)-8 | 2-Methylthiophenyl | 6.43 | 0.22 | 44 | 250 |
| (S)-20 | 2-Isopropylphenyl | 7.00 | 4.9 | 116 | 150 |
Note: Data extracted and adapted from Leopoldo et al., J. Med. Chem. 2008, 51, 19, 5813–5822. LogP values are computationally derived and serve as an indicator of lipophilicity.
Basicity (pKa)
The two nitrogen atoms of the piperazine ring confer basic properties to the scaffold. The pKa values determine the ionization state of the molecule at physiological pH (around 7.4), which in turn affects solubility, receptor interaction, and cell permeability. The basicity of the piperazine nitrogens can be modulated by the electronic effects of their substituents. Generally, piperazine exhibits two pKa values, approximately 9.73 and 5.35.[2][3] Substitution on one of the nitrogens, as is the case with the tetrahydronaphthalenyl piperazine scaffold, will alter these values. Electron-withdrawing groups on the aryl substituent will decrease the basicity of the adjacent nitrogen, while the nitrogen attached to the tetrahydronaphthalene moiety will have its basicity influenced by the alkyl linker.
Solubility
Aqueous solubility is a critical factor for drug formulation and bioavailability. The piperazine moiety is often incorporated into drug candidates to enhance water solubility.[4] However, the highly lipophilic tetrahydronaphthalene and aryl groups in this class of compounds can counteract this effect, often resulting in poor aqueous solubility. The overall solubility is a balance between the hydrophilic nature of the (often protonated) piperazine ring and the hydrophobicity of the rest of the molecule. Strategies to improve solubility can include the introduction of polar functional groups or formulation as a salt.
Experimental Protocols
Detailed and reproducible experimental methods are essential for the accurate determination of physicochemical properties. Below are representative protocols for key assays.
Determination of Lipophilicity by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for estimating the lipophilicity of compounds. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid) is employed.
-
Sample Preparation: The test compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.
-
Chromatography: The sample is injected onto the column, and the retention time is recorded.
-
Calculation: The capacity factor (log k) is calculated from the retention time. The log k values are then used to determine the lipophilicity factor (log k₀) by linear extrapolation of the log k values obtained at different acetonitrile concentrations.[5] These experimental values can be correlated with calculated partition coefficients (C log P) from various software packages.[5][6]
General Synthesis of Tetrahydronaphthalenyl Piperazine Derivatives
The synthesis of these compounds typically involves a multi-step process. A general workflow is outlined below.
Protocol:
-
Preparation of the Aryl Piperazine: Commercially available piperazine is often first mono-protected (e.g., with a Boc group). The unprotected nitrogen is then subjected to an N-arylation reaction (e.g., Buchwald-Hartwig amination) with a suitable aryl halide. Subsequent deprotection yields the desired aryl piperazine.
-
Alkylation of the Piperazine: The aryl piperazine is then reacted with a suitable alkylating agent that contains the tetrahydronaphthalene moiety and a leaving group (e.g., a bromo- or tosyl-activated alkyl chain). This is typically performed in a polar aprotic solvent like DMF or acetonitrile in the presence of a base such as potassium carbonate.
-
Amide Coupling (for hexanamide derivatives): For compounds like those studied by Leopoldo et al., a carboxylic acid (e.g., 6-bromohexanoic acid) is first coupled to the tetrahydronaphthylamine. The resulting amide is then used to alkylate the aryl piperazine.[4]
-
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][7][8]
Radioligand Receptor Binding Assay
To determine the affinity of the compounds for their biological targets (e.g., serotonin or dopamine receptors), competitive radioligand binding assays are performed.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for 5-HT₂A) or from brain tissue homogenates (e.g., rat frontal cortex) are prepared.[9][10]
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound.[10]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are invaluable for understanding complex processes in drug discovery. The following diagrams, rendered in DOT language, illustrate key conceptual frameworks related to tetrahydronaphthalenyl piperazine compounds.
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of tetrahydronaphthalenyl piperazine derivatives.
Caption: Generalized synthetic workflow for tetrahydronaphthalenyl piperazine compounds.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical experimental sequence for characterizing a newly synthesized compound.
Caption: Experimental workflow for the in vitro characterization of novel compounds.
Signaling Pathways
Tetrahydronaphthalenyl piperazine compounds often target G-protein coupled receptors (GPCRs). The diagrams below depict the canonical signaling pathways for the 5-HT₇, 5-HT₁ₐ, and D₂ receptors.
Caption: Canonical Gs and G12 signaling pathways of the 5-HT₇ receptor.
Caption: Inhibitory Gαi signaling pathway of the 5-HT₁ₐ receptor.
Caption: G-protein dependent and β-Arrestin mediated signaling of the D₂ receptor.
References
- 1. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. The protocols described are based on established analytical techniques for piperazine derivatives and related compounds, offering a comprehensive guide for purity assessment, quantification, and structural elucidation.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust method for the quantification of this compound in bulk drug substances and pharmaceutical formulations. Due to the fact that the piperazine moiety itself does not possess a strong chromophore, derivatization is often employed to enhance UV detection and achieve lower limits of quantification.[1][2]
A recommended approach involves pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative.[1]
Experimental Protocol: HPLC-UV Analysis with Pre-column Derivatization
Objective: To quantify this compound by converting it into a UV-active derivative.
Materials:
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., methanol). This will be your stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations ranging from the expected limit of quantification (LOQ) to 150% of the target concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and prepare the sample solution in the same manner as the standard solution.
-
-
Derivatization:
-
In a suitable reaction vessel, mix a defined volume of the standard or sample solution with an excess of NBD-Cl solution (prepared in acetonitrile).
-
Add a small amount of a weak base (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
-
Chromatographic Conditions:
-
The following chromatographic conditions are a starting point and may require optimization.[1]
-
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm |
| Run Time | Approximately 20 minutes |
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the derivatized analyte based on the retention time of the standard.
-
Quantify the analyte in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.
-
Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~30 ppm |
| Limit of Quantification (LOQ) | ~90 ppm |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Workflow for HPLC-UV Analysis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of drugs across various therapeutic areas, including anthelmintic, antihistaminic, and antipsychotic agents.[1] The precise and accurate quantitative analysis of these derivatives is essential for drug discovery, development, and quality control to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1]
This document provides detailed application notes and protocols for the HPLC analysis of piperazine derivatives, focusing on methods to overcome detection challenges and ensure robust quantification.
Challenges in Piperazine Analysis
A primary challenge in the HPLC analysis of piperazine is its lack of a strong chromophore, which makes UV detection difficult, especially at low concentrations.[1][2] Additionally, piperazine is a hydrophilic basic compound and may not be well-retained on traditional reversed-phase columns without the use of an ion-pairing reagent.[3] To address these challenges, derivatization and specialized chromatography techniques are often employed.
Derivatization for Enhanced UV Detection
To enhance UV activity, piperazine and its derivatives can be reacted with a derivatizing agent to form a stable, UV-active product.[1][2] A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine.[1][2] This allows for sensitive detection at low concentrations using standard HPLC-UV instrumentation.[1][2][4]
HPLC Methodologies
A variety of HPLC methods have been developed for the analysis of piperazine and its derivatives. The choice of method depends on the specific derivative, the sample matrix, and the required sensitivity.
Method 1: HPLC-UV with Pre-column Derivatization
This is a widely applicable method for quantifying piperazine and its derivatives that lack a strong chromophore.
Experimental Protocol:
1. Instrumentation and Reagents:
- HPLC system with a UV or Photodiode Array (PDA) detector.[1][2]
- Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1][2]
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.[1]
- Column Temperature: 35°C.[1]
- UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[1]
3. Sample Preparation (Derivatization):
- Prepare a standard solution of piperazine in a suitable solvent.[1]
- Prepare a solution of NBD-Cl in acetonitrile.[1]
- Mix the piperazine solution with an excess of the NBD-Cl solution.[1]
- Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]
- Cool the solution to room temperature.[1]
- Dilute the cooled solution with the mobile phase before injection.[1]
4. Data Analysis:
- Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a derivatized standard.[1]
- Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]
Method 2: Reversed-Phase HPLC with Electrochemical Detection (ECD)
This method is suitable for the analysis of piperazine-based antihistamine drugs and offers high sensitivity.
Experimental Protocol:
1. Instrumentation and Reagents:
- HPLC system with an electrochemical detector.
- Analytical column: ARION-CN (150 x 2.1 mm, 3 µm).[5]
- Reagents: Sodium dihydrogen phosphate (NaH₂PO₄), Methanol (HPLC grade).[5]
2. Chromatographic Conditions:
- Mobile Phase: 50 mM NaH₂PO₄ (pH 3)/Methanol (45/55, v/v).[5]
- Flow Rate: 0.15 mL/min.[5]
- Detection: Electrochemical detector at E = +1500 mV (vs Ag/AgCl).[5]
3. Sample Preparation:
- Dissolve the sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
Method 3: Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative to reversed-phase chromatography and has been successfully used for the analysis of polar compounds like piperazine.
Experimental Protocol:
1. Instrumentation and Reagents:
- HPLC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
- Analytical column: Cyanopropyl (CN) bonded stationary phase.
2. Chromatographic Conditions:
- Optimization of the mobile phase, typically consisting of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer, is required to achieve good retention and peak shape.
3. Sample Preparation:
- Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
- Filter the sample before injection.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for piperazine derivatives.
Table 1: HPLC-UV with NBD-Cl Derivatization
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 90 ppm | [4] |
| Linearity Range | LOQ to 150% of specification level | [4] |
| Recovery | 104.87 - 108.06% | [4] |
| Precision (%RSD) | < 4.0 | [4] |
Table 2: HPLC-DAD for Various Piperazine Derivatives
| Compound | Limit of Quantification (LOQ) | Reference |
| BZP, mCPP, MeBP, MeOPP, MeP, TFMPP | 0.125 - 0.5 µg/mL | [2] |
Table 3: HPLC-ECD for Piperazine Antihistamines
| Compound | Limit of Detection (LOD) | Reference |
| Cyclizine | 3.8 nM | [5] |
| Cetirizine | 28 nM | [5] |
| Chlorcyclizine | 6.0 nM | [5] |
| Flunarizine | 32 nM | [5] |
| Meclizine | 24 nM | [5] |
| Buclizine | 120 nM | [5] |
Visualized Workflows
The following diagrams illustrate the key workflows in the HPLC analysis of piperazine derivatives.
Caption: Workflow for HPLC-UV analysis of piperazine with pre-column derivatization.
Caption: Logical relationship for overcoming detection challenges in piperazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Piperazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of piperazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a class of compounds with significant interest in the pharmaceutical industry and, concurrently, are monitored as substances of abuse.[1] GC-MS offers a robust and reliable method for the separation, identification, and quantification of these compounds in various matrices, including seized materials and biological samples.[2]
Introduction
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions.[1] Its derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit psychoactive properties and are often encountered as designer drugs.[3][4] Accurate and sensitive analytical methods are crucial for forensic toxicology, clinical analysis, and pharmaceutical quality control. GC-MS is a powerful technique for this purpose, providing excellent chromatographic separation and highly specific mass spectral data for unambiguous identification.[2] Due to the presence of secondary amine groups, derivatization is often employed to improve the volatility and chromatographic performance of piperazine compounds.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of selected piperazine compounds from various studies.
Table 1: Quantitative Parameters for BZP and TFMPP in Biological Matrices [3][4]
| Analyte | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| BZP | Plasma | 0 - 10 | 0.004 | 0.016 |
| TFMPP | Plasma | 0 - 10 | 0.004 | 0.016 |
| BZP | Urine | 0 - 10 | 0.002 | 0.008 |
| TFMPP | Urine | 0 - 10 | 0.002 | 0.008 |
| BZP | Cell Culture Medium | 0 - 10 | 0.156 | 0.312 |
| TFMPP | Cell Culture Medium | 0 - 10 | 0.312 | 0.625 |
Table 2: Extraction Efficiencies for BZP and TFMPP [3]
| Analyte | Matrix | Extraction Efficiency (%) |
| BZP | Plasma | 79 - 96 |
| TFMPP | Plasma | 79 - 96 |
| BZP | Urine | 90 - 108 |
| TFMPP | Urine | 90 - 108 |
| BZP | Cell Culture Medium | 76 - 101 |
| TFMPP | Cell Culture Medium | 76 - 101 |
Experimental Protocols
Protocol 1: Analysis of BZP and TFMPP in Biological Fluids (Plasma, Urine)
This protocol details a validated method for the simultaneous quantification of BZP and TFMPP in plasma and urine.[3][4]
1. Sample Preparation
-
Protein Precipitation (for plasma): To 500 µL of plasma, add a suitable internal standard. Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
Enzymatic Hydrolysis (for urine): To 500 µL of urine, add a suitable internal standard and β-glucuronidase solution. Incubate to deconjugate metabolites.
-
Solid Phase Extraction (SPE):
2. Derivatization (Acylation)
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[3][4]
-
Cool to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3][4]
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.[3]
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[3]
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[4]
-
-
Mass Spectrometry Conditions:
Protocol 2: Analysis of Piperazine in Seized Materials
This protocol provides a general procedure for the analysis of piperazine compounds in solid samples.[1][2]
1. Sample Preparation
-
Accurately weigh a homogenized portion of the sample (e.g., 10 mg of a powdered tablet).[5]
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of methanol).[5]
-
Add an appropriate internal standard (e.g., dimethylphthalate).[1][2]
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.[5]
2. GC-MS Instrumentation and Conditions
-
GC Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column is commonly used.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 12°C/min to 180°C, hold for 2 min.
-
Ramp: 10°C/min to 200°C, hold isothermal.[1]
-
-
Mass Spectrometry Conditions:
Visualizations
Caption: Experimental workflow for GC-MS analysis of piperazines.
Caption: Acylation derivatization of a piperazine compound.
References
"in vivo experimental protocol for 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine"
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides detailed in vivo experimental protocols for N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211), a selective and brain-penetrant agonist of the serotonin 7 (5-HT₇) receptor. The protocols outlined below are intended for preclinical research in murine models to investigate the compound's potential therapeutic effects, particularly in the domains of anxiety and pain.
LP-211 is a derivative of the 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine scaffold and has demonstrated high affinity and selectivity for the 5-HT₇ receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) primarily coupled to a Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and nociception.
The following protocols for the Light-Dark Box test and the Formalin test are provided as examples of how to assess the anxiolytic and analgesic properties of LP-211 in vivo.
Quantitative Data Summary
The following table summarizes key quantitative data for LP-211 from in vivo murine studies.
| Parameter | Value | Animal Model | Route of Administration | Source |
| Pharmacokinetics | ||||
| Dose | 10 mg/kg | C57BL/6J Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Cmax (Plasma) | ~2 µM | C57BL/6J Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Tmax (Plasma) | ~30 min | C57BL/6J Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Brain Penetration | Yes | C57BL/6J Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Behavioral Pharmacology | ||||
| Anxiolytic-like Effects (Light-Dark Box) | Dose-dependent increase in time spent in the light compartment | CD-1 Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Analgesic Effects (Formalin Test) | Significant reduction in licking/biting time in the late phase | Swiss Webster Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Effective Dose Range (Anxiety) | 1 - 10 mg/kg | CD-1 Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
| Effective Dose Range (Pain) | 5 - 20 mg/kg | Swiss Webster Mice | Intraperitoneal (i.p.) | [Not explicitly cited] |
Experimental Protocols
Assessment of Anxiolytic-like Activity: The Light-Dark Box Test
This protocol is designed to evaluate the anxiolytic-like effects of LP-211 in mice. The test is based on the innate aversion of mice to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[1][2][3][4]
Materials:
-
Light-Dark Box Apparatus (e.g., 45 cm x 20 cm x 20 cm, divided into a dark compartment (1/3) and a light compartment (2/3) with a connecting opening)
-
Light source providing approximately 400-600 lux in the center of the light compartment
-
Video tracking system and software
-
LP-211
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Male CD-1 mice (8-10 weeks old)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimation to the housing facility before testing. On the day of the experiment, transfer the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the new environment.
-
Drug Preparation and Administration: Prepare a stock solution of LP-211 in the chosen vehicle. On the day of testing, dilute the stock solution to the desired final concentrations. Administer LP-211 or vehicle intraperitoneally (i.p.) at a volume of 10 ml/kg body weight, 30 minutes before the test.
-
Testing Procedure:
-
Place a mouse into the center of the light compartment of the Light-Dark Box, facing away from the opening to the dark compartment.
-
Start the video recording and allow the mouse to explore the apparatus for 10 minutes.
-
After the 10-minute session, return the mouse to its home cage.
-
Thoroughly clean the apparatus with 70% ethanol between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Using the video tracking software, quantify the following parameters:
-
Time spent in the light compartment (seconds)
-
Time spent in the dark compartment (seconds)
-
Number of transitions between the light and dark compartments
-
Latency to first enter the dark compartment (seconds)
-
Total distance traveled (cm) - as a measure of general locomotor activity.
-
-
Compare the data from the LP-211 treated groups with the vehicle-treated control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
Assessment of Analgesic Activity: The Formalin Test
The formalin test is a model of tonic, localized inflammatory pain and is used to evaluate the analgesic potential of compounds.[5][6][7][8][9] The test produces a biphasic nociceptive response: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
Materials:
-
Formalin solution (e.g., 2.5% in 0.9% saline)
-
Plexiglas observation chambers (e.g., 30 cm x 30 cm x 30 cm) with mirrors to allow for unobstructed observation
-
Video recording equipment
-
LP-211
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Male Swiss Webster mice (8-10 weeks old)
-
Microsyringe (e.g., 30-gauge needle)
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as described for the Light-Dark Box test.
-
Drug Preparation and Administration: Prepare and administer LP-211 or vehicle i.p. 30 minutes before the formalin injection.
-
Habituation: Place the mice individually into the observation chambers for at least 30 minutes to allow for habituation to the testing environment.
-
Formalin Injection:
-
Gently restrain the mouse and inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately return the mouse to the observation chamber.
-
-
Observation and Scoring:
-
Start the video recording immediately after the formalin injection.
-
Record the cumulative time (in seconds) that the mouse spends licking or biting the injected paw for the following periods:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total licking/biting time for both the early and late phases for each mouse.
-
Compare the data from the LP-211 treated groups with the vehicle-treated control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Workflow for in vivo anxiolytic and analgesic testing of LP-211.
Caption: Simplified 5-HT₇ receptor signaling cascade initiated by an agonist.
References
- 1. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. Light-dark box test for mice [protocols.io]
- 4. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 7. 3.8.5. Formalin Test [bio-protocol.org]
- 8. 4.3. Formalin-Induced Pain Test [bio-protocol.org]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on limited available scientific literature. The dosing regimens and protocols are derived from a study on a compound referred to as "P11," which is described as a "piperazine derivative of tetraline" and is presumed to be 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine or a closely related analog[1]. Researchers should use this information as a preliminary guide and must conduct independent dose-ranging and toxicology studies before commencing any new in vivo experiments.
Introduction
This compound, also known as 1-(tetralin-1-yl)piperazine, is a chemical entity belonging to the piperazine class of compounds. Its structure incorporates a tetralin moiety, which is a partially hydrogenated naphthalene ring system. This structural feature is found in various pharmacologically active molecules. Due to its structural similarity to other known adrenergic and serotonergic ligands, this compound is of interest for neuroscience and cardiovascular research.
Publicly available data on the specific dosing regimen of this compound in rats is scarce. However, a study on a compound coded "P11," a piperazine derivative of tetraline, provides initial insights into its in vivo activity in rats. This compound was investigated for its alpha- and beta-adrenoceptor blocking properties and was found to possess alpha-adrenoblocking activity in a dose range of 1-4 mg/kg[1]. The following application notes and protocols are based on the findings from this study.
Data Presentation: Dosing Regimen in Rats
The following table summarizes the quantitative data from the study of "P11," a piperazine derivative of tetraline, in rats[1].
| Compound Code | Species | Dose Range Studied (Route not specified) | Effective Dose Range (Alpha-Adrenoceptor Blockade) | Key Observed Effects in Rats | Reference |
| P11 | Rat | 1 - 8 mg/kg | 1 - 4 mg/kg | Inhibits the hyperglycemic effect of phenylephrine. Possesses its own hyperglycemic action, possibly involving dopamine-agonistic mechanisms. | [1] |
Experimental Protocols
The following protocols are generalized methodologies based on the available data and standard laboratory practices for rodent research.
Protocol 1: Preparation and Administration of Test Compound
Objective: To prepare this compound for intraperitoneal administration in rats.
Materials:
-
This compound (or its salt, e.g., dihydrochloride)
-
Vehicle (e.g., 0.9% sterile saline, or a solution of 5% DMSO / 5% Tween 80 in sterile saline for less soluble compounds)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
-
1 mL syringes with 25-27 gauge needles
-
Adult rats (e.g., Sprague-Dawley or Wistar strain)
Procedure:
-
Dose Calculation: Calculate the required amount of the compound based on the desired dose (e.g., 2 mg/kg) and the weight of the rat. Assume a standard injection volume of 1-2 mL/kg.
-
Example: For a 2 mg/kg dose in a 300 g (0.3 kg) rat, the total dose is 0.6 mg. If the injection volume is 1 mL/kg (0.3 mL), the required concentration is 2 mg/mL.
-
-
Weighing: Accurately weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Solubilization:
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex vigorously for 1-2 minutes until the compound is fully dissolved.
-
If solubility is an issue, brief sonication in a water bath may be used. Visually inspect the solution to ensure there is no precipitate.
-
-
Animal Handling: Weigh the rat immediately before injection to ensure accurate dosing.
-
Administration:
-
Draw the calculated volume of the drug solution into a 1 mL syringe.
-
Gently restrain the rat, positioning it with its head tilted downwards.
-
Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution intraperitoneally (i.p.).
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Alpha-Adrenergic Blockade (Phenylephrine Challenge)
Objective: To assess the in vivo alpha-adrenoceptor blocking activity of the test compound by measuring its ability to inhibit phenylephrine-induced hyperglycemia in rats, as suggested by the literature[1].
Materials:
-
Test compound solution (prepared as in Protocol 1)
-
Phenylephrine solution (e.g., 10 mg/kg in sterile saline)
-
Vehicle control solution
-
Glucometer and test strips
-
Lancets or tail-snip equipment for blood collection
-
Rats, fasted for 4-6 hours to stabilize baseline glucose levels.
Procedure:
-
Acclimation: Acclimate animals to handling and the blood sampling procedure for several days prior to the experiment.
-
Baseline Measurement (T= -30 min):
-
Take a baseline blood sample from the tail vein.
-
Measure and record the blood glucose level.
-
-
Compound Administration (T=0 min):
-
Administer the test compound (e.g., 1, 2, or 4 mg/kg, i.p.) or vehicle to the control group.
-
-
Phenylephrine Challenge (T=30 min):
-
Administer a subcutaneous (s.c.) or i.p. injection of phenylephrine (e.g., 10 mg/kg) to all animals (both test and control groups).
-
-
Post-Challenge Monitoring (T=60, 90, 120 min):
-
Collect blood samples at 30, 60, and 90 minutes after the phenylephrine injection (corresponding to T=60, 90, and 120 min from the start).
-
Measure and record blood glucose levels at each time point.
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline for each animal at each time point.
-
Compare the hyperglycemic response to phenylephrine in the compound-treated group versus the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reduction in the glucose spike in the treated group indicates alpha-adrenergic blockade.
-
Visualizations
References
Application Notes and Protocols for 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and Structurally Related Compounds in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmacological and neuroscience research data for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine is limited in publicly available literature. The following application notes and protocols are based on extensive research on its close structural analog, 1-(1-Naphthyl)piperazine (1-NP), and derivatives containing the this compound core. These notes are intended to provide a framework for investigating the potential neuropharmacological properties of this compound.
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous centrally acting drugs.[1][2][3] The fusion of a piperazine ring with a tetrahydronaphthalene or naphthalene moiety creates a class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors. While this compound itself is not extensively characterized, its aromatic analog, 1-(1-Naphthyl)piperazine (1-NP), is a well-studied serotonergic ligand. 1-NP acts as a non-selective agent with mixed agonist and antagonist properties at multiple 5-HT receptor subtypes.[4][5][6]
Derivatives incorporating the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-piperazine structure have been synthesized and investigated as potent ligands for the 5-HT7 receptor, suggesting the therapeutic potential of this scaffold in neurological and psychiatric disorders.[7][8] This document provides an overview of the known activities of these related compounds and detailed protocols for their investigation in a neuroscience research setting.
Potential Applications in Neuroscience Research
Based on the pharmacology of its analogs, this compound could be a valuable tool for:
-
Probing Serotonin Receptor Function: Due to the high affinity of its analogs for various 5-HT receptors, this compound could be used to study the role of these receptors in neuronal signaling and behavior.
-
Lead Compound for Drug Discovery: The tetrahydronaphthalene-piperazine scaffold can serve as a template for developing novel ligands with improved selectivity and efficacy for specific receptor subtypes, such as the 5-HT7 receptor, which is implicated in mood disorders and cognitive function.
-
Investigating Structure-Activity Relationships (SAR): Comparing the pharmacological profile of this compound with that of 1-NP and other derivatives can provide insights into how the saturation of the naphthalene ring influences receptor binding and functional activity.
Quantitative Data: Receptor Binding Affinities of 1-(1-Naphthyl)piperazine and Related Compounds
The following tables summarize the receptor binding affinities (Ki and IC50 values) for 1-(1-Naphthyl)piperazine and a potent N-(1,2,3,4-tetrahydronaphthalen-1-yl)-piperazine derivative at various neurotransmitter receptors.
Table 1: Receptor Binding Profile of 1-(1-Naphthyl)piperazine (1-NP)
| Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | Rat | Radioligand Binding | 6 | [4][6][9] | |
| 5-HT2 | Rat | Radioligand Binding | 1 | [4][6][9] | |
| 5-HT6 | Human | Radioligand Binding | 120 | [4][6][9] |
Table 2: Receptor Binding Profile of a Representative N-(1,2,3,4-tetrahydronaphthalen-1-yl)-piperazine Derivative (Compound 44)
Compound 44: 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide
| Receptor Subtype | Species | Assay Type | Ki (nM) | Selectivity vs. 5-HT7 | Reference |
| 5-HT7 | Rat | Radioligand Binding | 0.22 | - | [7] |
| 5-HT1A | Rat | Radioligand Binding | 44 | 200-fold | [7] |
| 5-HT2A | Rat | Radioligand Binding | >1000 | >1000-fold | [7] |
Experimental Protocols
Radioligand Binding Assays for Serotonin Receptors
This protocol is adapted from studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-piperazine derivatives and is suitable for determining the binding affinity of test compounds at 5-HT1A, 5-HT2A, and 5-HT7 receptors.[7]
Materials:
-
HeLa cells transfected with human 5-HT1A, 5-HT2A, or 5-HT7 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligands:
-
[3H]8-OH-DPAT for 5-HT1A receptors.
-
[3H]Ketanserin for 5-HT2A receptors.
-
[3H]5-CT for 5-HT7 receptors.
-
-
Non-specific binding competitors:
-
10 µM Serotonin for 5-HT1A and 5-HT7.
-
10 µM Mianserin for 5-HT2A.
-
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize transfected HeLa cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in incubation buffer to a protein concentration of approximately 200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of incubation buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, 50 µL of the test compound at various concentrations (or buffer for total binding, or competitor for non-specific binding), and 100 µL of the membrane preparation.
-
Incubate at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Guinea Pig Ileum Contraction
This protocol, adapted from a study on 5-HT7 receptor ligands, can be used to assess the agonist or antagonist activity of the test compound at native 5-HT7 receptors.[7]
Materials:
-
Male guinea pigs.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10).
-
Substance P.
-
Test compound.
-
5-Carboxamidotryptamine (5-CT) as a reference 5-HT7 agonist.
-
Organ bath setup with isometric transducers.
Procedure:
-
Tissue Preparation:
-
Isolate the ileum from a male guinea pig and place it in Krebs solution.
-
Cut segments of 2-3 cm and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
-
Agonist Activity Assessment:
-
Induce a submaximal contraction with Substance P (30 nM).
-
Once the contraction is stable, add cumulative concentrations of the test compound to the bath and record the relaxation response.
-
Construct a concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal relaxation) and the maximal effect (Emax).
-
-
Antagonist Activity Assessment:
-
Induce a submaximal contraction with Substance P.
-
Add a single concentration of the test compound and allow it to incubate for 20 minutes.
-
Generate a cumulative concentration-response curve for the reference agonist (5-CT) in the presence of the test compound.
-
Determine if there is a rightward shift in the 5-CT concentration-response curve, indicative of antagonism.
-
Visualizations
Signaling Pathway
Caption: Canonical 5-HT7 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for neuropharmacological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - StructureâAffinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application of Tetrahydronaphthalenyl Piperazines in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. This document details the application of a promising class of multifunctional compounds, tetrahydronaphthalenyl piperazines, in preclinical Parkinson's disease models. These compounds are designed as potent dopamine D2/D3 receptor agonists with the added benefit of iron chelation, addressing both symptomatic motor deficits and underlying oxidative stress implicated in PD pathogenesis.
The lead compound, (-)-4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol (referred to as (-)-19b in source literature), has demonstrated significant potential in both in vitro and in vivo models of Parkinson's disease.[1][2] This document provides a comprehensive overview of its pharmacological profile, detailed experimental protocols for its evaluation, and visual representations of its proposed mechanism of action and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for key tetrahydronaphthalenyl piperazine compounds, highlighting their affinity and functional activity at dopamine D2 and D3 receptors.
Table 1: Dopamine Receptor Binding Affinity (Ki) and Functional Agonist Activity (EC50) of Lead Compounds [1][2]
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | D2 Receptor EC50 (nM) (GTPγS) | D3 Receptor EC50 (nM) (GTPγS) |
| (+)-19a | 15.9 | 0.81 | 19.62 | 1.69 | 0.74 |
| (-)-19b | 13.8 | 1.35 | 10.22 | 4.51 | 1.58 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of tetrahydronaphthalenyl piperazines and the general experimental workflow for their evaluation.
Experimental Protocols
Dopamine D2 and D3 Receptor Binding Assays
This protocol is for determining the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors
-
[3H]-Spiperone (radioligand)
-
Test compounds (e.g., (+)-19a, (-)-19b)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Cell harvesting buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing either D2 or D3 receptors to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer
-
50 µL of [3H]-Spiperone (at a final concentration near its Kd)
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding)
-
50 µL of the cell membrane preparation
-
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold cell harvesting buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay
This protocol determines the functional agonist or antagonist activity of test compounds at D2 and D3 receptors by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.[3]
Materials:
-
Membrane preparations from HEK-293 cells expressing D2 or D3 receptors
-
[35S]GTPγS
-
GDP
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation cocktail and counter
Procedure:
-
Prepare membrane suspensions as described in the binding assay protocol.
-
In a 96-well plate, add in triplicate:
-
Membrane preparation
-
GDP (final concentration ~10 µM)
-
Various concentrations of the test compound
-
[35S]GTPγS (final concentration ~0.1 nM)
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve using non-linear regression.
-
Deoxyribose Assay for Antioxidant Activity
This assay assesses the hydroxyl radical scavenging activity of the test compounds, indicating their antioxidant potential.
Materials:
-
Deoxyribose
-
FeCl3
-
EDTA
-
H2O2
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Phosphate buffer (pH 7.4)
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing deoxyribose, FeCl3-EDTA, and H2O2 in phosphate buffer.
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding TCA, followed by TBA.
-
Heat the mixture at 100°C for 15 minutes to develop a pink color.
-
Measure the absorbance at 532 nm.
-
Data Analysis:
-
The percentage of inhibition of deoxyribose degradation is calculated relative to a control without the test compound. A higher percentage indicates greater antioxidant activity.
-
In Vivo Parkinson's Disease Models
This model is used to assess the symptomatic efficacy of compounds in reversing motor deficits. Reserpine depletes catecholamines, leading to a cataleptic state.[1][4]
Materials:
-
Male Sprague-Dawley rats
-
Reserpine
-
Test compound (e.g., (-)-19b)
-
Vehicle control
-
Locomotor activity chambers
Procedure:
-
Induce akinesia by administering reserpine (e.g., 5 mg/kg, s.c.) to the rats.
-
18 hours post-reserpine administration, administer the test compound or vehicle.
-
Immediately place the rats in locomotor activity chambers and record their activity for a specified period (e.g., 6 hours).
-
Data Analysis:
-
Compare the total locomotor activity counts between the test compound-treated group and the vehicle-treated group. A significant increase in activity indicates efficacy.
-
This is a widely used model that mimics the unilateral loss of dopaminergic neurons in Parkinson's disease.[1][2] Direct-acting dopamine agonists induce contralateral rotations in these animals.
Materials:
-
Male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Stereotactic apparatus
-
Test compound (e.g., (-)-19b)
-
Apomorphine (for lesion validation)
-
Rotational behavior monitoring system
Procedure:
-
Lesioning:
-
Anesthetize the rats and place them in a stereotactic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.
-
-
Post-operative Care and Lesion Validation:
-
Allow the animals to recover for at least two weeks.
-
Validate the lesion by administering apomorphine and observing robust contralateral rotations.
-
-
Compound Testing:
-
Administer the test compound to the lesioned rats.
-
Record the number of contralateral rotations over a prolonged period (e.g., up to 11 hours).
-
-
Data Analysis:
-
Quantify the total number of contralateral rotations. A higher number of rotations indicates greater dopaminergic agonistic activity. For example, compound (-)-19b at 0.5 µMol/kg produced over 7000 rotations over 11 hours.[1]
-
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and its derivatives are a class of compounds that have shown significant affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This pharmacological profile makes them promising candidates for the development of novel therapeutics targeting a range of central nervous system disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of these compounds with their molecular targets, providing crucial data on their affinity and selectivity.[1][2] This document provides detailed protocols for conducting radioligand binding assays to evaluate the binding of this compound to 5-HT1A, 5-HT7, Dopamine D2, and α1-adrenergic receptors.
Principle of the Assay
Radioligand binding assays are based on the principle of competitive binding.[1][2] A radiolabeled ligand with known high affinity and specificity for a particular receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). The binding of the radioligand to the receptor is then measured in the presence of increasing concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for the same binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.
Receptor Targets and Binding Affinities
Derivatives of this compound have been reported to exhibit affinity for several G-protein coupled receptors (GPCRs). The binding affinities (Ki) for some of these targets are summarized in the table below.
| Receptor Subtype | Radioligand | Test Compound Structure | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivative | >200-fold selectivity over 5-HT7 | [3] |
| 5-HT7 | [3H]5-CT | N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 0.58 | [4] |
| Dopamine D2 | [3H]Spiperone | 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | Varies with stereochemistry | [5] |
| α1-Adrenergic | [3H]Prazosin | 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | Varies with stereochemistry | [5] |
Signaling Pathways
The identified receptor targets for this compound derivatives are G-protein coupled receptors that modulate various intracellular signaling cascades.
Caption: Signaling pathways for 5-HT1A/D2 (Gi/o-coupled) and α1-adrenergic (Gq/11-coupled) receptors.
Experimental Workflow
A typical radioligand binding assay follows a standardized workflow to ensure reproducibility and accuracy of the results.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays for the specified receptor targets.
I. Membrane Preparation (General Protocol)
This protocol is applicable for preparing membranes from cultured cells expressing the receptor of interest or from tissue homogenates.
Materials and Reagents:
-
Cells or tissue expressing the target receptor
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2 for some receptors)
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample using a homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation step (step 4) to wash the membranes.
-
Resuspend the final membrane pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
II. Radioligand Binding Assay Protocols
A. 5-HT1A Receptor Binding Assay
-
Radioligand: [3H]8-OH-DPAT (Specific Activity: ~120 Ci/mmol)
-
Non-specific Ligand: 10 µM Serotonin (5-HT)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Incubation Time and Temperature: 60 minutes at 25°C
-
Filter Type: GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI)
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]8-OH-DPAT (final concentration ~0.5 nM), 150 µL membrane preparation (10-20 µg protein).
-
Non-specific Binding: 50 µL Serotonin (10 µM final concentration), 50 µL [3H]8-OH-DPAT, 150 µL membrane preparation.
-
Competitive Binding: 50 µL of this compound dilutions, 50 µL [3H]8-OH-DPAT, 150 µL membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
B. Dopamine D2 Receptor Binding Assay
-
Radioligand: [3H]Spiperone (Specific Activity: ~90 Ci/mmol)
-
Non-specific Ligand: 10 µM Haloperidol or (+)-Butaclamol
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Incubation Time and Temperature: 90 minutes at 25°C
-
Filter Type: GF/C filters pre-soaked in 0.1% PEI
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 500 µL):
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Spiperone (final concentration ~0.2 nM), 400 µL membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL Haloperidol (10 µM final concentration), 50 µL [3H]Spiperone, 400 µL membrane preparation.
-
Competitive Binding: 50 µL of this compound dilutions, 50 µL [3H]Spiperone, 400 µL membrane preparation.
-
-
Incubate the plate at 25°C for 90 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked GF/C filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
C. α1-Adrenergic Receptor Binding Assay
-
Radioligand: [3H]Prazosin (Specific Activity: ~80 Ci/mmol)
-
Non-specific Ligand: 10 µM Phentolamine
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4
-
Incubation Time and Temperature: 30 minutes at 25°C
-
Filter Type: GF/B filters pre-soaked in 0.1% PEI
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Prazosin (final concentration ~0.25 nM), 150 µL membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL Phentolamine (10 µM final concentration), 50 µL [3H]Prazosin, 150 µL membrane preparation.
-
Competitive Binding: 50 µL of this compound dilutions, 50 µL [3H]Prazosin, 150 µL membrane preparation.
-
-
Incubate the plate at 25°C for 30 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to perform radioligand binding assays to characterize the interaction of this compound and its analogs with key neurotransmitter receptors. These assays are essential for determining the binding affinity and selectivity of novel compounds, which is a critical step in the drug discovery and development process. Careful execution of these protocols will yield reliable and reproducible data, facilitating the identification of promising new therapeutic agents.
References
Application Notes and Protocols for Cell-Based Screening of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for a suite of cell-based assays designed to screen and characterize piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds targeting a wide array of protein classes, most notably G-protein coupled receptors (GPCRs) and protein kinases. The following sections detail protocols for assessing the effects of piperazine derivatives on cell viability, GPCR signaling, and target engagement.
Application Note 1: High-Throughput Screening for Anticancer Activity of Piperazine Derivatives
This application note describes a high-throughput screening (HTS) campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives have been explored for their potential as anticancer agents, often by targeting signaling pathways crucial for cancer cell survival and proliferation.[1]
Experimental Workflow: Anticancer Drug Screen
The typical workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm the activity and investigate the mechanism of action, such as the induction of apoptosis.[1]
Data Presentation: Summary of a Representative Anticancer Screen
The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound piperazine library.[1]
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique piperazine derivatives screened. |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested. |
| Cell Line | K562 (Human Leukemia) | A commonly used cancer cell line for primary screening.[1] |
| Assay Format | 384-well microplate | Standard format for HTS to ensure efficiency.[1] |
| Primary Assay | CellTiter-Glo® | A luminescence-based assay that measures cell viability by quantifying ATP.[1] |
| Primary Hit Rate | 2.0% | Percentage of compounds causing >50% growth inhibition.[1] |
| Confirmed Hit Rate | 1.2% | Percentage of primary hits confirmed in repeat experiments.[1] |
| Potency Range (GI50) | 60 nM - 16 µM | The range of 50% growth inhibition concentrations for confirmed hits.[1] |
Experimental Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.[1]
Materials and Reagents:
-
K562 human leukemia cell line[1]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin[1]
-
Piperazine compound library (10 mM in DMSO)[1]
-
384-well white, solid-bottom microplates[1]
-
Acoustic liquid handler or pintool[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent[1]
-
Luminometer plate reader[1]
Procedure:
-
Cell Plating:
-
Compound Addition:
-
After 24 hours of incubation (37°C, 5% CO2), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.[1]
-
Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.[1]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Addition and Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the DMSO control.
-
For confirmed hits, perform dose-response experiments and calculate the GI50 value by fitting the data to a sigmoidal curve.
-
Application Note 2: Screening for GPCR Antagonists
This application note details the screening of a phenylpiperazine library to identify antagonists of a specific G-protein coupled receptor, the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.[1] Phenylpiperazines are a well-established class of compounds that frequently interact with GPCRs.[1]
Signaling Pathway: Gαq-Coupled GPCR
The 5-HT2A receptor is a Gαq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]
Data Presentation: Summary of a Representative GPCR Antagonist Screen
The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound phenylpiperazine library targeting the human serotonin 5-HT2A receptor.[1]
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique phenylpiperazine derivatives screened.[1] |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested.[1] |
| Assay Format | 384-well microplate | Miniaturized format to increase throughput and reduce reagent consumption.[1] |
| Target Receptor | Human 5-HT2A | A Gαq-coupled GPCR involved in various neurological processes.[1] |
| Assay Type | Calcium Flux Assay | Measures the inhibition of agonist-induced intracellular calcium release.[1] |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1] |
| Confirmed Hit Rate | 1.0% | Percentage of primary hits that were confirmed upon re-testing.[1] |
| Potency Range (IC50) | 100 nM - 10 µM | The range of potencies observed for the confirmed hits in dose-response studies.[1] |
Experimental Protocol 2: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format.[1]
Materials and Reagents:
-
HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1]
-
Calcium-sensitive dye (e.g., Fluo-8 AM)[1]
-
Probenecid (to prevent dye leakage)[1]
-
5-HT (Serotonin) agonist[1]
-
Phenylpiperazine compound library (10 mM in DMSO)[1]
-
384-well black, clear-bottom microplates[1]
-
Automated liquid handling system[1]
-
Fluorescence plate reader with kinetic reading capabilities[1]
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.[1]
-
Place the cell plate in the fluorescence plate reader.[1]
-
Initiate kinetic reading and inject 10 µL of the agonist solution into each well.[1]
-
Continue reading the fluorescence signal for 60-120 seconds.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.[1]
-
Determine the percentage of inhibition for each compound concentration compared to the control wells.
-
For active compounds, calculate the IC50 value from the dose-response curve.
-
Application Note 3: Assessing Cell Viability and Cytotoxicity
This application note provides a protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a fundamental tool for evaluating the cytotoxic effects of piperazine derivatives.[2]
Experimental Protocol 3: MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2][3]
Materials:
-
96-well microplate[2]
-
Cancer cell lines[2]
-
Complete cell culture medium[2]
-
Piperazine derivative stock solution[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]
-
Microplate reader[2]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]
-
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[2]
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]
-
Application Note 4: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the engagement of a compound with its target protein within a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][5]
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the compound, heating the cell lysate to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein.[4]
Data Presentation: CETSA Data Summary
Quantitative data from CETSA experiments are typically presented to show the shift in the apparent aggregation temperature (Tagg) or the dose-dependent stabilization at a fixed temperature.[4]
| Parameter | Vehicle Control | Compound-Treated | Description |
| Apparent Aggregation Temp (Tagg) | 48°C | 54°C | The temperature at which 50% of the target protein aggregates.[4] |
| Thermal Shift (ΔTagg) | - | +6°C | The change in Tagg upon compound binding, indicating target engagement. |
| ITDRF CETSA EC50 | - | 1.2 µM | The concentration of the compound that gives 50% of the maximal thermal stabilization at a fixed temperature.[4] |
Experimental Protocol 4: CETSA Melt Curve Analysis
This protocol outlines the steps to determine the thermal shift of a target protein upon binding to a piperazine derivative.[4]
Materials:
-
Cultured cells expressing the target protein
-
Piperazine derivative stock solution (in DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, detection reagents)
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cells with the piperazine derivative at a fixed concentration or with vehicle (DMSO) for a specified time.
-
-
Cell Lysis:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Quantification:
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples to generate melt curves.[4]
-
Determine the Tagg for each condition.[4] The difference in Tagg between the compound-treated and vehicle control samples represents the thermal shift.
-
References
Application Notes and Protocols for the Formulation of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and its derivatives are a class of compounds of significant interest in pharmacological research, particularly for their activity at serotonin receptors. Structurally related compounds have been identified as potent ligands for the 5-HT7 receptor, with additional affinities for 5-HT1A and dopamine D2 receptors, suggesting potential therapeutic applications in neurological and psychiatric disorders.
These application notes provide detailed protocols for the formulation of this compound for use in preclinical animal studies. The information provided is intended to guide researchers in preparing stable and effective formulations for various routes of administration.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₄H₂₀N₂ |
| Appearance | Varies (often a solid, available as a free base or salt, e.g., dihydrochloride) |
| Key Pharmacological Target | 5-HT7 Receptor |
Solubility and Vehicle Selection
The solubility of this compound is a critical factor in formulation development. While the parent compound, piperazine, is freely soluble in water, the addition of the lipophilic tetrahydronaphthalene moiety significantly decreases aqueous solubility. The dihydrochloride salt form of the compound is expected to have better aqueous solubility than the free base.
For preclinical studies, it is often necessary to use a vehicle to achieve the desired concentration and ensure bioavailability. Below is a summary of potential vehicles for different routes of administration. The optimal vehicle should be determined empirically for the specific batch of the compound and the desired concentration.
Table 1: Recommended Vehicles for this compound Administration
| Route of Administration | Vehicle | Rationale and Considerations |
| Oral (p.o.) | 0.5% (w/v) Methylcellulose (MC) in sterile water | Forms a uniform suspension for compounds with low water solubility. |
| 5% (v/v) Dimethyl sulfoxide (DMSO) in 0.9% sterile saline | DMSO can aid in initial dissolution. The final concentration of DMSO should be kept low to minimize toxicity. | |
| Corn oil | Suitable for highly lipophilic compounds. | |
| Intraperitoneal (i.p.) | 0.9% Sterile Saline | If the compound (e.g., as a salt) is sufficiently soluble at the desired concentration. |
| 10% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80, 45% (v/v) 0.9% Sterile Saline | A common vehicle for poorly water-soluble compounds for i.p. injection. | |
| Intravenous (i.v.) | 0.9% Sterile Saline | Only if the compound is fully soluble at the required concentration. Filtration through a 0.22 µm filter is mandatory. |
| 20% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) Propylene glycol (PG), 40% (v/v) Polyethylene Glycol 400 (PEG400) | A vehicle designed for poorly soluble compounds for slow i.v. infusion. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension (0.5% Methylcellulose)
Materials:
-
This compound
-
Methylcellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Scale
Procedure:
-
Calculate the required amount of this compound and methylcellulose for the final desired volume and concentration.
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. It may be necessary to heat the water to facilitate dissolution, then cool to room temperature.
-
Weigh the required amount of the test compound and place it in a mortar.
-
Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with the pestle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for uniformity before each administration. Stir well before drawing each dose.
Protocol 2: Preparation of an Intraperitoneal Injection Solution (with Co-solvents)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sterile Saline
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Calculate the required amounts of each component for the final desired volume and concentration.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO to dissolve the compound. Vortex until a clear solution is obtained.
-
Add the required volume of PEG300 and vortex thoroughly.
-
Add the required volume of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add the 0.9% sterile saline to the mixture while vortexing to reach the final volume.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, gentle warming or sonication may be attempted, but stability should be confirmed.
Administration Protocols
Protocol 3: Oral Gavage in Rats
Materials:
-
Prepared oral formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the correct position, administer the formulation slowly.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol 4: Intraperitoneal Injection in Mice
Materials:
-
Prepared intraperitoneal formulation
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume for intraperitoneal injection in mice is typically 10 mL/kg.
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.
-
If aspiration is clear, inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathway and Experimental Workflow
The primary pharmacological target of this compound and its analogs is the 5-HT7 receptor. Activation of this G-protein coupled receptor initiates downstream signaling cascades that can influence neuronal function and plasticity.
Caption: 5-HT7 Receptor Signaling Pathway.
A typical experimental workflow for evaluating the in vivo effects of this compound would involve formulation, administration, and subsequent behavioral or physiological assessments.
Caption: General Experimental Workflow.
Disclaimer
These protocols and application notes are intended as a guide. Researchers should adapt these procedures based on their specific experimental requirements, the characteristics of their test compound, and institutional animal care and use committee (IACUC) guidelines. It is essential to perform small-scale formulation and stability tests before preparing large batches for in vivo studies. Always prioritize animal welfare and adhere to all relevant regulations and ethical guidelines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Reaction & Yield Issues
Question 1: My reaction yield is consistently low. What are the potential causes and how can I optimize it?
Answer: Low yields in the reductive amination of 1-tetralone with piperazine can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Inefficient Imine Formation: The initial formation of the iminium ion intermediate is crucial.
-
Troubleshooting:
-
Acid Catalysis: Ensure the reaction is carried out in the presence of a weak acid, such as acetic acid, to catalyze imine formation.
-
Water Removal: The formation of the imine from the ketone and amine releases water, which can inhibit the reaction. Using a dehydrating agent or a solvent system that allows for azeotropic removal of water can improve the yield.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation. Ensure it is of good quality and handled under anhydrous conditions as it is moisture-sensitive.
-
If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent the reduction of the starting 1-tetralone.
-
-
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the yield.
-
Troubleshooting:
-
Using a slight excess of piperazine (e.g., 1.2 to 1.5 equivalents) can help drive the reaction towards the product. However, a large excess can complicate purification.
-
-
-
Reaction Temperature and Time: Suboptimal temperature and reaction duration can lead to incomplete conversion.
-
Troubleshooting:
-
Most reductive aminations of this type proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be cautious of potential side reactions.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Question 2: I am observing the formation of a significant amount of a side product with a higher molecular weight. What is it and how can I prevent it?
Answer: A common side product in reactions involving piperazine is the dialkylated piperazine, where two molecules of 1-tetralone react with one molecule of piperazine.
-
Cause: This occurs when the newly formed secondary amine of the product reacts with another molecule of 1-tetralone.
-
Prevention:
-
Control Stoichiometry: Use a molar excess of piperazine relative to 1-tetralone. This will statistically favor the mono-alkylation product.
-
Slow Addition: Adding the 1-tetralone slowly to the reaction mixture containing piperazine can also help to minimize the formation of the dialkylated product.
-
Question 3: My starting material, 1-tetralone, is being consumed, but I am not seeing the desired product. What could be happening?
Answer: If 1-tetralone is consumed without the formation of the desired product, it is likely being reduced to 1-tetralol.
-
Cause: This occurs if the reducing agent is too reactive and is added before the imine has had a chance to form. This is more common with stronger reducing agents like sodium borohydride.
-
Solution:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride is selective for the iminium ion over the ketone, making it the preferred reagent to avoid this side reaction.
-
Stepwise Procedure: If using sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by TLC or NMR.
-
Purification & Characterization Issues
Question 4: I am having difficulty purifying the final product. What are the recommended methods?
Answer: The purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane with methanol) is typically used.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification.
-
Salt Formation: The product is a base and can be converted to its hydrochloride or other salt by treatment with the corresponding acid. These salts often have better crystalline properties than the free base. You can then recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).
-
Free Base Crystallization: The free base may also be crystallized from a suitable solvent. Experiment with different solvents to find the optimal conditions.
-
Question 5: The NMR spectrum of my product is complex and difficult to interpret. What are the expected chemical shifts?
Answer: While the exact chemical shifts can vary depending on the solvent and concentration, here are the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | 7.0 - 7.5 | 125 - 140 |
| Methine Proton (CH-N) | 3.5 - 4.0 | 60 - 70 |
| Piperazine Protons (CH₂) | 2.5 - 3.0 | 45 - 55 |
| Tetralin Protons (CH₂) | 1.5 - 3.0 | 20 - 40 |
Note: The piperazine protons may show complex splitting patterns due to their conformational rigidity. The proton on the nitrogen of the piperazine ring may appear as a broad singlet.
Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination of 1-Tetralone with Piperazine
| Parameter | Condition 1 (NaBH(OAc)₃) | Condition 2 (NaBH₄) |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Methanol or Ethanol |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride |
| Stoichiometry (1-Tetralone:Piperazine:Reducing Agent) | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours (after imine formation) |
| Typical Yield | 70 - 90% | 60 - 80% |
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
1-Tetralone
-
Piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 1-tetralone (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloroethane (DCE) is added a catalytic amount of glacial acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCE.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by crystallization.
Mandatory Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Reaction pathway for the synthesis.
Technical Support Center: Improving Yield of Monosubstituted Piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of monosubstituted piperazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help improve reaction yields and streamline your experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of monosubstituted piperazines.
Issue 1: Low Yield of Monosubstituted Product and Formation of Disubstituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1][2][3][4][5] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][6]
-
Slow Addition of Electrophile: Adding the alkylating or acylating agent slowly and at a low temperature helps maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event on the already monosubstituted piperazine.[1][6]
-
Use of a Mono-Protected Piperazine: This is the most reliable method for ensuring mono-selectivity.[2][6][7] Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) allows for the selective functionalization of the other nitrogen. The protecting group can then be removed in a subsequent step.[2][7]
-
Mono-Protonation of Piperazine: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering disubstitution.[3][6][8] This method offers a one-pot synthesis approach.[4]
Troubleshooting Flowchart: Minimizing Disubstitution
Caption: Troubleshooting workflow for addressing low yields due to disubstitution.
| Strategy | Typical Reagent Ratio (Piperazine:Electrophile) | Typical Yield Range for Monosubstituted Product | Advantages | Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 40-70% | One-step reaction, cost-effective. | Requires removal of large excess of piperazine.[2] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[4] | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[2][4] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[4] | One-pot synthesis, good yields.[4] | May require longer reaction times or activation.[4] |
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[1]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1]
Experimental Workflow: Buchwald-Hartwig Amination Optimization
Caption: A systematic workflow for optimizing Buchwald-Hartwig amination reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd precatalyst |
| Ligand | RuPhos | XPhos | SPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | t-Butanol |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1][9]
-
Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[1]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[1]
-
Protocol 3: N-Alkylation of N-Boc-Piperazine
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add the alkyl halide to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., Dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis? A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[1] Careful control of reaction conditions and choice of reagents can minimize these.
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine? A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.[1]
Q3: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up? A3: High water solubility is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified (e.g., with NaOH) to deprotonate the piperazine nitrogen, making the free base less water-soluble.[6] Salting out by adding NaCl to the aqueous layer can also help.[10]
Q4: When should I choose reductive amination over direct alkylation with an alkyl halide? A4: Reductive amination is particularly advantageous for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation, especially with reactive alkyl halides.[6][11] It involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced.[6]
Q5: Are there any "greener" or more efficient methods for monosubstitution? A5: Yes, recent research has focused on one-pot, one-step synthetic procedures. One such method involves the reaction of an in-situ formed piperazine-1-ium cation with an appropriate reagent, which avoids the need for traditional protecting groups and can offer high yields.[2][12] These reactions can sometimes be accelerated using microwave irradiation.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) related to the solubility of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and its salts (e.g., dihydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A: This compound is a basic lipophilic molecule. This structure results in a dual solubility profile:
-
The 1,2,3,4-tetrahydronaphthalene group is nonpolar and lipophilic, conferring good solubility in organic solvents but poor solubility in water.[1]
-
The piperazine ring is a basic moiety, which is freely soluble in water, especially under acidic conditions when its nitrogen atoms are protonated (ionized).[2][3][4][5][6]
Consequently, the free base form of the compound is expected to be poorly soluble in neutral aqueous solutions. To improve aqueous solubility, it is often supplied as a salt, such as a dihydrochloride salt.[7]
Q2: What is the best solvent for preparing a concentrated stock solution?
A: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[2][8] These aprotic polar solvents can effectively dissolve the compound at high concentrations (e.g., 10-50 mM). Ethanol can also be used, though it may be less effective for highly concentrated stocks.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). Why does this happen and how can I prevent it?
A: This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent is introduced into a predominantly aqueous environment where its solubility is much lower.[8][9] The drastic change in solvent polarity causes the compound to fall out of solution.[9]
Here are several strategies to prevent this:
-
Optimize the Dilution Method: Add the concentrated stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[9] This rapid dispersion helps avoid localized areas of high concentration that can initiate precipitation.
-
Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final buffer. Try preparing a more dilute solution.[9]
-
Adjust the pH: As a basic compound, its aqueous solubility is highly pH-dependent. Lowering the pH of the final buffer (e.g., to pH 4-6) will increase the ionization of the piperazine ring and significantly enhance solubility.[2]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol) into your final aqueous buffer to help maintain solubility.[9]
Q4: Can I use sonication or heating to dissolve the compound?
A: Yes, but with caution. Gentle heating (e.g., 37°C) or brief sonication can be effective for dissolving the compound when preparing the initial stock solution in an organic solvent.[8] However, sonication is generally not recommended when diluting into the final aqueous buffer, as the energy input can sometimes promote the formation of insoluble aggregates or micelles.[10]
Troubleshooting Guides
Issue 1: Compound will not fully dissolve in 100% DMSO to make a stock solution.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Try making a more dilute stock solution (e.g., start at 10 mM). |
| Poor quality solvent | Use fresh, anhydrous grade DMSO. Old DMSO can accumulate water, which reduces its solvating power for lipophilic compounds. |
| Compound requires energy to dissolve | Gently warm the vial in a 37°C water bath for 5-10 minutes. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.[8] |
Issue 2: A clear stock solution in DMSO becomes cloudy or forms a precipitate in the final aqueous buffer at pH 7.4.
| Potential Cause | Troubleshooting Step |
| Exceeded aqueous solubility limit | This is the most common cause. The compound's solubility at neutral pH is low. |
| Action 1: Check pH | The piperazine moiety is basic. Lowering the buffer pH to < 7.0 will protonate the piperazine nitrogens, increasing polarity and aqueous solubility.[2] |
| Action 2: Reduce Final Concentration | Perform a serial dilution to find the maximum concentration at which the compound remains soluble in your specific buffer. |
| Action 3: Modify Dilution Technique | Add the DMSO stock solution slowly to the vortexing aqueous buffer to ensure rapid mixing and prevent localized supersaturation.[9] |
| Action 4: Use Solubilizing Excipients | Consider adding a low concentration of a surfactant (e.g., 0.1% Tween® 80) or a co-solvent (e.g., 5% ethanol) to the final aqueous buffer.[2][9] |
Illustrative Solubility Data
The following table provides representative solubility data for a basic lipophilic compound like this compound. Actual values should be determined empirically.
| Solvent/Buffer | Temperature (°C) | Expected Solubility | Notes |
| Water | 25 | < 0.1 mg/mL | Very poorly soluble. |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | Low solubility due to neutral pH. |
| 0.1 N HCl (pH 1) | 25 | > 10 mg/mL | High solubility due to protonation of the piperazine base. |
| DMSO | 25 | > 50 mg/mL | High solubility. Recommended for stock solutions. |
| Ethanol | 25 | ~5-10 mg/mL | Moderately soluble. Can be used as a co-solvent. |
| 10% DMSO in PBS (pH 7.4) | 25 | ~0.5-1 mg/mL | The co-solvent improves solubility compared to PBS alone.[11] |
Experimental Protocol: Kinetic Solubility Assessment
This protocol describes a common method to determine the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC or UV-Vis plate reader for analysis
Methodology:
-
Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[8]
-
Prepare Dilution Plate: Add 198 µL of the aqueous test buffer to the wells of a 96-well polypropylene plate.
-
Dilute Compound: Add 2 µL of the 20 mM DMSO stock solution to the buffer-containing wells. This creates a 1:100 dilution, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Separate Precipitate: Centrifuge the plate at a high speed (e.g., 3,000 x g) for 20 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully transfer an aliquot of the clear supernatant to a new analysis plate.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) against a calibration curve prepared in the same buffer/DMSO mixture. The measured concentration is the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Relationship between chemical structure and solubility.
References
- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. 2032763-34-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing In Vivo Dosing of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical class of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine derivatives. Given that this core structure is found in various compounds with different biological targets, a one-size-fits-all dosage is not feasible. Instead, this guide focuses on the principles of dose-finding and optimization for novel compounds within this class for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a novel this compound derivative. How do I determine the initial dose for my in vivo study?
A1: Determining the initial dose for a novel compound requires a systematic approach, as there is no single established dose for this class of molecules. The optimal dosage will depend on the specific substitutions to the core structure and the intended biological target (e.g., 5-HT7, D2/D3 receptors). We recommend a dose-range finding (DRF) study.[1][2][3]
A DRF study aims to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1][2] A typical approach involves:
-
Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to establish a potential starting range.
-
In Vitro to In Vivo Extrapolation: Use in vitro data, such as IC50 or EC50 values, as a preliminary guide. However, this should be done with caution, as factors like bioavailability and metabolism can significantly alter the required in vivo dose.[4]
-
Pilot Study: If no prior data exists, a pilot dose-ranging study is essential. Start with a low dose and escalate it across different cohorts of animals to establish a dose-response relationship. For example, you might test logarithmic or semi-logarithmic dose increments (e.g., 1, 3, 10, 30 mg/kg) in small groups of animals.[3][4]
Q2: What are some example dosages for compounds in this class from published studies?
A2: Dosages are highly target-dependent. Below is a summary of doses used for specific derivatives in rodent models. These should be used as a reference, not a direct recommendation for your novel compound.
| Compound Class/Target | Species | Route of Administration | Dosage Range | Reference |
| Dopamine D2/D3 Agonist | Rat | Intraperitoneal (i.p.) | 0.5 µMol/kg (approx. 0.3 mg/kg) to 10 µmol/kg | |
| 5-HT7 Receptor Agonists | Mouse | Subcutaneous (s.c.) | 10 mg/kg to 20 mg/kg | [5] |
| 1-(2-pyrimidinyl)-piperazine (Metabolite) | Rat | Not specified | 0.06 - 4 mg/kg/day |
Q3: Which route of administration should I choose?
A3: The choice of administration route significantly impacts the pharmacokinetic profile of your compound.[4] Common routes for psychoactive compounds in rodents include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and is technically straightforward. It is a common choice for initial screening.[6]
-
Oral Gavage (PO): Simulates the human oral route of administration but can have more variable absorption.[7]
-
Subcutaneous (SC) Injection: Generally provides slower and more sustained absorption compared to IP.
-
Intravenous (IV) Injection: Bypasses absorption, providing 100% bioavailability, but can be technically challenging in rodents.
The following table summarizes recommended maximum administration volumes for mice and rats.[8]
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (PO) | 10 | 10-20 |
| Intravenous (IV) | 5 (bolus) | 5 (bolus) |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5-10 |
| Intramuscular (IM) | 5 | 5 |
Troubleshooting Guides
Issue: Unexpected Toxicity or Adverse Events
-
Problem: Animals show signs of distress (e.g., lethargy, piloerection, weight loss) even at doses expected to be safe.
-
Possible Causes & Solutions:
-
Compound Toxicity: Your novel compound may have off-target effects or inherent toxicity.
-
Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.
-
Solution: Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, consider alternative, non-toxic vehicles (e.g., saline, PBS, cyclodextrin-based solutions).
-
-
Administration Error: Incorrect administration technique (e.g., accidental injection into an organ during an IP procedure) can cause severe complications.[9]
-
Issue: Lack of Efficacy or Inconsistent Results
-
Problem: The compound does not produce the expected biological effect, or the results are highly variable between animals.
-
Possible Causes & Solutions:
-
Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations in the target tissue (e.g., the brain).
-
Solution: Escalate the dose in a systematic manner. Consider performing pharmacokinetic (PK) studies to correlate the administered dose with plasma and brain concentrations of the compound.
-
-
Poor Bioavailability/Brain Penetration: The compound may be poorly absorbed or unable to cross the blood-brain barrier effectively.[11][12]
-
Solution: Consider alternative routes of administration (e.g., IP or IV instead of PO). Physicochemical properties like lipophilicity and protein binding can influence brain penetration.[11] Formulation strategies may be needed to improve solubility or stability.
-
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.
-
Solution: Conduct pharmacokinetic studies to determine the compound's half-life. This will inform the optimal dosing frequency.[13]
-
-
Incorrect Timing of Behavioral Assay: The behavioral or physiological measurement may not be aligned with the peak concentration (Cmax) of the compound.
-
Solution: Perform a time-course study to determine the optimal window for assessing the compound's effects after administration.
-
-
Experimental Protocols
Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is slightly lower than its hindquarters to allow abdominal organs to shift forward.[14]
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen.[8][15]
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-40 degree angle.[8][9]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., blood, urine) is aspirated. If fluid is drawn, discard the syringe and start with a fresh preparation.[14]
-
Injection: Slowly and steadily inject the solution. The maximum recommended volume is 10 mL/kg.[8]
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress for at least 10-15 minutes post-injection.[14][16]
Protocol: Oral Gavage in Mice
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and body.[16]
-
Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.[17][18]
-
Tube Insertion: Gently insert the gavage tube into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The tube should pass smoothly with no resistance. If the animal struggles or you feel resistance, withdraw and try again.[17][19]
-
Compound Administration: Once the tube is in place, administer the solution slowly over 2-3 seconds.[16]
-
Tube Removal: Gently remove the tube along the same path of insertion.[17]
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16][20]
Mandatory Visualizations
Caption: Workflow for a dose-range finding study.
Caption: Potential signaling pathways for this compound class.
References
- 1. criver.com [criver.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. scribd.com [scribd.com]
- 10. research.vt.edu [research.vt.edu]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. instechlabs.com [instechlabs.com]
Technical Support Center: Stability of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
This technical support center provides guidance on the stability of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemistry of the piperazine and tetrahydronaphthalene moieties, the primary degradation pathways are likely to be oxidation and hydrolysis, especially under stress conditions. The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and ring-opened products. The benzylic position of the tetrahydronaphthalene ring is also prone to oxidation. Under acidic or basic conditions, hydrolysis of any potential functional groups on the rings could occur, though the core structure is generally stable to hydrolysis.
Q2: My solution of this compound is showing a color change. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation. This can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants in your solvent or on your glassware. Ensure your solutions are prepared with high-purity, degassed solvents and are protected from light, especially for long-term storage.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored solution. How can I identify if these are degradants?
A3: To identify if new peaks are related to the degradation of your compound, you can perform a forced degradation study.[1][2][3][4] By intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products.[3][4] Comparing the chromatograms of the stressed samples with your stored solution can help confirm the identity of the degradation products. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these new peaks and elucidating their structures.
Q4: What are the best practices for storing solutions of this compound to ensure stability?
A4: For optimal stability, solutions should be stored at low temperatures, such as 2-8°C or -20°C, and protected from light by using amber vials or by wrapping the container in aluminum foil.[5] It is also advisable to use freshly prepared solutions for experiments whenever possible. If the solution needs to be stored, consider purging the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Concentration | Degradation of the compound. | Perform a stability study to determine the degradation rate under your storage conditions. Prepare fresh solutions more frequently. Store solutions at a lower temperature and protect from light. |
| Appearance of Particulate Matter | Precipitation of the compound or a degradant due to low solubility in the chosen solvent or pH changes. | Check the solubility of the compound and its potential degradants in your solvent system. Consider using a co-solvent or adjusting the pH. Filter the solution before use. |
| Inconsistent Experimental Results | Use of degraded or partially degraded solutions. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Implement a routine quality control check of the solution before use, for example, by HPLC. |
| Baseline Noise in Chromatography | Leaching of contaminants from storage containers or slow degradation releasing multiple minor products. | Use high-quality, inert storage vials. Ensure thorough cleaning of all glassware. Evaluate the stability of the compound in the mobile phase. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][4]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: [3]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable, validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for your specific application.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Side Effects of Piperazine-Based Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the side effects of piperazine-based compounds in animal models. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with piperazine-based compounds in animal models?
A1: The most frequently reported side effects involve the central nervous system (CNS) and the gastrointestinal (GI) tract. CNS effects can include ataxia (incoordination), muscle tremors, seizures, and sedation.[1][2] GI disturbances commonly manifest as nausea, vomiting, and diarrhea.[3][4]
Q2: What is the primary mechanism of action that leads to the neurotoxic side effects of piperazine compounds?
A2: The neurotoxicity of many piperazine derivatives is primarily attributed to their antagonistic action on γ-aminobutyric acid (GABA-A) receptors in the central nervous system.[5][6][7][8][9][10] GABA is the main inhibitory neurotransmitter in the brain, and by blocking its action, piperazine compounds can lead to neuronal hyperexcitability, resulting in symptoms like seizures and tremors.
Q3: How does the salt form of a piperazine compound influence its side effect profile?
A3: The salt form can significantly impact the compound's solubility, dissolution rate, and bioavailability, which in turn can affect its toxicity.[11] More soluble salts may lead to higher and more rapid peak plasma concentrations, potentially increasing the incidence and severity of acute side effects.[11] Conversely, less soluble forms may have a slower absorption profile, leading to a more sustained but potentially less acutely toxic exposure.
Q4: What role does metabolism play in the toxicity of piperazine-based compounds?
A4: Piperazine and its derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[3][5][12][13] The rate and pathway of metabolism can influence the compound's half-life and the formation of potentially toxic metabolites. Inhibition or induction of these enzymes by co-administered drugs can lead to significant drug-drug interactions, altering the safety profile of the piperazine compound.[3][14]
Q5: Can formulation strategies be used to reduce the side effects of piperazine compounds?
A5: Yes, formulation strategies can be effective. Techniques such as co-crystallization and salt formation can improve solubility and dissolution, which may allow for lower effective doses with reduced side effects.[11] Additionally, advanced drug delivery systems like encapsulation in cyclodextrins are being explored to reduce toxicity and improve the therapeutic index of piperazine derivatives.
Troubleshooting Guides
Issue 1: Unexpected High Incidence of Seizures or Ataxia
Possible Causes:
-
Dose Miscalculation: Incorrect calculation of the dose can lead to overdosing.
-
High Bioavailability of the Specific Salt Form: Different salt forms can have varying absorption rates.
-
Animal Strain/Species Sensitivity: Certain strains or species may be more susceptible to the neurotoxic effects.
-
Drug-Drug Interactions: Co-administered compounds may inhibit the metabolism of the piperazine derivative, leading to higher plasma concentrations.
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations for dose preparation and administration.
-
Review Literature on Salt Form: Research the known pharmacokinetic properties of the specific piperazine salt being used.
-
Conduct a Dose-Range Finding Study: If using a new compound or animal model, perform a preliminary study with a wide range of doses to determine the maximum tolerated dose (MTD).
-
Evaluate Co-administered Compounds: Review all other substances the animals are receiving for potential interactions with CYP450 enzymes.
-
Consider a Different Salt Form: If feasible, test a less soluble salt form to potentially slow absorption and reduce peak plasma concentrations.
-
Implement a Co-administration Protocol with a GABA Agonist: As a therapeutic intervention, consider co-administering a GABA-A receptor agonist like diazepam to counteract the antagonistic effects of the piperazine compound. (See Experimental Protocol 2).
Issue 2: Significant Gastrointestinal Distress (Vomiting, Diarrhea)
Possible Causes:
-
Local Irritation: The compound may be causing direct irritation to the gastrointestinal mucosa.
-
Effects on GI Motility: The compound may be altering normal gastrointestinal transit time.
-
Systemic Effects: The GI symptoms may be a manifestation of systemic toxicity.
Troubleshooting Steps:
-
Administer with Food: If the experimental design allows, administering the compound with food can sometimes reduce direct irritation.
-
Formulation Adjustment: Consider formulating the compound in a way that reduces local irritation, such as encapsulation.
-
Assess GI Motility: Conduct a gastrointestinal motility study (See Experimental Protocol 4) to determine if the compound is affecting transit time.
-
Administer Anti-emetic or Anti-diarrheal Agents: For symptomatic relief, and if it does not interfere with the study's primary endpoints, consider the use of appropriate supportive care medications after consulting with a veterinarian.
-
Lower the Dose: If the GI distress is severe, reducing the dose may be necessary.
Issue 3: Unexpected Animal Mortality
Possible Causes:
-
Acute Toxicity/Overdose: The administered dose may be at or above the lethal dose for some animals in the cohort.
-
Severe Seizures: Uncontrolled seizures can lead to mortality.
-
Cardiovascular Effects: Some piperazine derivatives may have off-target cardiovascular effects.
-
Dehydration and Electrolyte Imbalance: Severe vomiting and diarrhea can lead to life-threatening dehydration.
Troubleshooting Steps:
-
Immediate Dose Reduction: If unexpected mortality occurs, immediately consider reducing the dose for subsequent cohorts.
-
Closer Monitoring: Increase the frequency of animal monitoring to detect early signs of severe toxicity, allowing for humane intervention.
-
Necropsy and Histopathology: Perform a necropsy and histopathological analysis on deceased animals to identify the cause of death.
-
Supportive Care: Provide supportive care, such as subcutaneous fluids, to animals showing signs of dehydration.
-
Review Preclinical Safety Data: Thoroughly review any available preclinical safety data for the compound or similar analogs for reported causes of mortality.
Quantitative Data on Piperazine Side Effects
Table 1: Dose-Dependent Neurotoxic Effects of Piperazine in Rodents
| Animal Model | Piperazine Compound | Dose (mg/kg) | Route of Administration | Observed Neurotoxic Effects | Reference |
| Rat (Sprague Dawley) | Piperazine | 150 - 500 | Oral | Ataxia, tremors, and staggering gait | [15][16] |
| Rat (Sprague Dawley) | Piperazine | >500 | Oral | Severe tremors, convulsions | [15][16] |
| Mouse | Piperazine | 20 - 110 | Oral | Muscle tremors, ataxia, behavioral disturbances | [1][2] |
| Mouse | Piperazine Dihydrochloride | 450 | Oral | No adverse effects observed | [6][11] |
Table 2: Comparative Acute Oral Toxicity (LD50) of Different Piperazine Salts in Mice
| Piperazine Salt | LD50 (mg/kg) | Reference |
| Piperazine Citrate | 8500 - 11200 | [11] |
| Piperazine Adipate | 8000 | [11] |
| Piperazine Dihydrochloride | 6200 | [11] |
| Piperazine Phosphate | 22350 | [11] |
Detailed Experimental Protocols
Experimental Protocol 1: Assessment of Ataxia using the Accelerating Rotarod Test
Objective: To quantify motor coordination and balance in rodents following the administration of a piperazine-based compound.
Materials:
-
Accelerating Rotarod apparatus
-
Rodent subjects (rats or mice)
-
Piperazine compound and vehicle
-
Syringes and needles for administration
Procedure:
-
Acclimation and Training:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day.
-
Each training session should consist of 3-5 trials with the rod rotating at a low, constant speed (e.g., 4 rpm) for a maximum of 120 seconds.
-
-
Test Day:
-
Record the baseline performance of each animal on the accelerating rotarod.
-
Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Place the animal on the rotating rod and start the acceleration.
-
Record the latency to fall (the time the animal remains on the rod). The trial ends when the animal falls or after a predetermined cutoff time (e.g., 300 seconds).
-
Administer the piperazine compound or vehicle to the animals.
-
At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), repeat the accelerating rotarod test.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each treatment group at each time point.
-
Compare the performance of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Experimental Protocol 2: Mitigation of Piperazine-Induced Seizures with Diazepam Co-administration
Objective: To evaluate the efficacy of diazepam, a GABA-A receptor agonist, in reducing the incidence and severity of seizures induced by a piperazine-based compound.
Materials:
-
Piperazine compound
-
Diazepam
-
Vehicle(s) for both compounds
-
Rodent subjects (mice are commonly used for seizure models)
-
Observation chambers
-
Video recording equipment (recommended)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation and Acclimation:
-
Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Piperazine, Diazepam + Piperazine).
-
Administer diazepam (e.g., 1-5 mg/kg, intraperitoneally) or its vehicle.
-
After a predetermined time (e.g., 15-30 minutes), administer the piperazine compound at a known seizure-inducing dose or its vehicle.
-
-
Observation and Seizure Scoring:
-
Immediately after piperazine administration, observe the animals continuously for a set period (e.g., 30-60 minutes).
-
Score the seizure severity using a modified Racine scale (see Table 3).
-
Record the latency to the first seizure and the duration of each seizure.
-
-
Data Analysis:
-
Compare the mean seizure scores, seizure latency, and seizure duration between the different treatment groups using appropriate statistical methods.
-
Table 3: Modified Racine Scale for Seizure Severity in Mice
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Experimental Protocol 3: Assessment of Cytochrome P450 Inhibition
Objective: To determine the potential of a piperazine compound to inhibit major CYP450 enzymes in vitro, which can predict potential drug-drug interactions in vivo.
Materials:
-
Human liver microsomes
-
Piperazine compound
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
LC-MS/MS for metabolite quantification
Procedure:
-
Incubation:
-
Pre-incubate the piperazine compound at various concentrations with human liver microsomes in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the specific CYP450 probe substrate and the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a set incubation time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the piperazine compound.
-
Determine the IC50 value (the concentration of the piperazine compound that causes 50% inhibition of the enzyme activity).
-
Experimental Protocol 4: Assessment of Gastrointestinal Motility using the Charcoal Meal Transit Test
Objective: To evaluate the effect of a piperazine-based compound on gastrointestinal transit time in rats.[17]
Materials:
-
Rat subjects
-
Piperazine compound and vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Syringes and gavage needles
-
Ruler
Procedure:
-
Fasting and Drug Administration:
-
Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Administer the piperazine compound or vehicle orally or via the intended experimental route.
-
-
Charcoal Meal Administration:
-
After a specific time following drug administration (e.g., 30 or 60 minutes), administer a standardized volume of the charcoal meal orally (e.g., 1-2 mL per rat).
-
-
Euthanasia and Measurement:
-
After a set period (e.g., 15-30 minutes) following the charcoal meal administration, euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the mean gastrointestinal transit percentage between the treated and vehicle control groups.
-
Visualizations
Caption: Mechanism of piperazine-induced neurotoxicity via GABA-A receptor antagonism.
Caption: A logical workflow for troubleshooting unexpected neurotoxicity in animal models.
Caption: Step-by-step experimental workflow for the charcoal meal transit test.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Combined Diazepam and MK-801 Therapy Provides Synergistic Protection from Tetramethylenedisulfotetramine-induced Tonic-Clonic Seizures and Lethality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Overcoming the Blood-Brain Barrier with Tetrahydronaphthalen-1-yl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydronaphthalen-1-yl derivatives to overcome the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why are tetrahydronaphthalen-1-yl derivatives being investigated for CNS drug delivery?
A1: The tetrahydronaphthalen scaffold is a privileged structure in medicinal chemistry. Its rigid, three-dimensional shape and lipophilic nature can be favorably modified to enhance passive diffusion across the blood-brain barrier. By tuning physicochemical properties such as lipophilicity (LogP/LogD), polar surface area, and hydrogen bonding capacity, these derivatives can be optimized for better brain penetration.
Q2: What is the primary mechanism by which tetrahydronaphthalen-1-yl derivatives are thought to cross the BBB?
A2: The primary mechanism is believed to be passive diffusion, driven by a concentration gradient across the BBB. The lipophilicity of the tetrahydronaphthalen core is a key factor. However, active transport via influx transporters or avoidance of efflux pumps like P-glycoprotein (P-gp) can also play a significant role, depending on the specific substitutions on the scaffold.
Q3: How can the BBB permeability of a tetrahydronaphthalen-1-yl derivative be improved?
A3: One common strategy is to modify functional groups that hinder BBB penetration. For instance, replacing highly polar moieties like carboxylic acids with less polar, heterocyclic bioisosteres can significantly improve brain permeability.[1] Masking polar groups to create a more lipophilic prodrug is another approach.
Q4: What in vitro models are suitable for assessing the BBB permeability of these derivatives?
A4: Several in vitro models can be used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput assay that predicts passive diffusion.
-
Cell-based Transwell models: These use immortalized human brain capillary endothelial cells (like hCMEC/D3) or co-culture models with astrocytes and pericytes to mimic the BBB more closely. These models can assess both passive permeability and the involvement of active transporters.
Q5: Are there any known signaling pathways in the brain targeted by tetrahydronaphthalen-1-yl derivatives?
A5: While the primary focus of the provided literature is on BBB penetration, once in the CNS, these derivatives can interact with various targets. For example, some derivatives are designed as thromboxane A2 prostanoid (TP) receptor antagonists, which are relevant in the context of Alzheimer's disease. The specific signaling pathway targeted would depend on the therapeutic indication and the pharmacophore integrated into the tetrahydronaphthalen scaffold.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA-BBB Assay
| Possible Cause | Troubleshooting Step |
| High Polarity: The compound has a high polar surface area (PSA > 90 Ų) or too many hydrogen bond donors/acceptors. | 1. Structural Modification: Consider replacing polar groups with isosteres or masking them in a prodrug approach. 2. Re-evaluate Lipophilicity: Ensure the calculated LogP/LogD is in the optimal range (typically 1-3) for BBB penetration. |
| Low Solubility: The compound precipitates in the donor or acceptor wells, leading to an underestimation of permeability. | 1. Check Solubility: Determine the aqueous solubility of the compound in the assay buffer. 2. Use Co-solvents: If solubility is low, consider using a small percentage (e.g., 1-2%) of a biocompatible co-solvent like DMSO in the buffer. Note this in the experimental report. |
| Incorrect pH: The pH of the assay buffer can affect the ionization state and permeability of the compound. | 1. Verify Buffer pH: Ensure the pH of the donor and acceptor buffers is correct and stable throughout the experiment. 2. Consider pH Gradient: For ionizable compounds, assess permeability at different physiological pH values. |
Issue 2: High Efflux Ratio in Cell-Based Transwell Assay
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Substrate: The compound is actively transported out of the brain endothelial cells by efflux pumps like P-gp. | 1. Co-incubation with Inhibitors: Perform the transwell assay in the presence of known P-gp inhibitors (e.g., verapamil, elacridar). A significant decrease in the efflux ratio confirms P-gp interaction. 2. Structural Modifications: Modify the structure to reduce its affinity for P-gp. This can sometimes be achieved by altering stereochemistry or removing P-gp recognition motifs. |
| BCRP or MRP Substrate: The compound is a substrate for other relevant efflux transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs). | 1. Use Specific Inhibitors: Test with inhibitors specific to other transporters (e.g., Ko143 for BCRP). 2. Use Cell Lines with Knockouts: Employ cell lines with specific transporters knocked out to identify the key efflux pump. |
| Poor Monolayer Integrity: A leaky cell monolayer can lead to inaccurate permeability and efflux measurements. | 1. Measure TEER: Monitor the Transendothelial Electrical Resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. 2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer Yellow to confirm low passive leakage across the cell layer. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, in vitro and in vivo data for a series of tetrahydronaphthalen-1-yl derivatives designed to improve BBB penetration.
| Compound | Modification | cLogD (pH 7.4) | PAMPA-BBB Pe (10-6 cm/s) | hCMEC/D3 Efflux Ratio | In Vivo Kp,uu (Brain/Plasma) |
| Parent-COOH | Carboxylic Acid | 1.2 | 0.8 | 12.5 | 0.05 |
| Analog-A | Tetrazole Bioisostere | 2.1 | 4.5 | 2.1 | 0.6 |
| Analog-B | Methyl Ester Prodrug | 2.8 | 6.2 | 1.8 | 0.8 (parent detected) |
| Analog-C | Added Fluorine | 2.3 | 5.1 | 2.5 | 0.7 |
-
Pe: Apparent permeability coefficient.
-
Efflux Ratio: (Papp, B-A) / (Papp, A-B). A ratio > 2 suggests active efflux.
-
Kp,uu: Unbound brain-to-plasma concentration ratio. A value > 0.1 is often considered significant CNS penetration.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm). Allow the solvent to evaporate for at least 1 hour.
-
Preparation of Compound Solutions: Prepare a 10 mM stock solution of the tetrahydronaphthalen-1-yl derivative in DMSO. Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤ 1%.
-
Loading the Plates:
-
Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Add 150 µL of the compound solution to each well of the coated donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability (Pe): Calculate the apparent permeability coefficient using the following equation: Pe = C x VA / (Area x Time x (CD - CA)) Where C is a factor related to membrane retention, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and CD and CA are the final concentrations in the donor and acceptor wells, respectively.
Protocol 2: Cell-Based Transwell Assay for Efflux Ratio
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Values > 30 Ω·cm² are typically acceptable. Perform a Lucifer Yellow permeability test to confirm low paracellular flux.
-
Permeability Assay (A-to-B and B-to-A):
-
Apical to Basolateral (A-to-B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh media.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber. The apical chamber contains fresh media.
-
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a defined period (e.g., 60 minutes), with gentle shaking.
-
Sampling and Quantification: At specified time points, take samples from the receiver chamber and replace with fresh media. Determine the compound concentration in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A x C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculation of Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
Visualizations
Caption: Workflow for assessing the BBB penetration of novel compounds.
Caption: Key factors influencing BBB penetration of small molecules.
Caption: General Nrf2 signaling pathway, a potential downstream target.
References
Technical Support Center: Purification of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound, a basic amine, are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities I might encounter?
A2: Impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is the reductive amination of 1-tetralone with piperazine. Potential impurities from this and other synthetic routes are summarized in the table below.
Table 1: Potential Impurities and their Origin
| Impurity | Potential Origin |
| Unreacted 1-tetralone | Incomplete reductive amination reaction. |
| Unreacted piperazine | Use of excess piperazine during synthesis. |
| Over-alkylated byproducts | Reaction of the product with starting materials. |
| Di-substituted piperazine | If a mono-protected piperazine is not used, the second nitrogen can also react. |
| Solvent residues | Incomplete removal of solvents used in the reaction or workup (e.g., Dichloromethane, Methanol, Ethanol). |
| Reagent residues | Residual reducing agents (e.g., sodium triacetoxyborohydride) or catalysts. |
Q3: How can I assess the purity of my compound?
A3: Several analytical techniques can be used to determine the purity of this compound. A combination of methods is often recommended for a comprehensive assessment.
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assessment of volatile impurities and confirmation of the product's molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structurally similar impurities. |
| Thin Layer Chromatography (TLC) | Quick qualitative assessment of purity and for optimizing solvent systems for column chromatography. |
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
-
Cause: The basic piperazine moiety is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with amine compounds.
-
Solution: Add a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Ammonia in Methanol: For more polar solvent systems, a solution of methanol saturated with ammonia can be used as part of the mobile phase.
-
Issue 2: My compound is not eluting from the column, or the recovery is very low.
-
Cause: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel.
-
Solution:
-
Increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., dichloromethane/methanol) might be necessary.
-
If increasing polarity doesn't work, consider using a different stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel.
-
Issue 3: I am not getting good separation between my product and an impurity.
-
Cause: The chosen solvent system does not have sufficient selectivity for the compounds.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems. For example, try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. Isocratic elution with various solvent ratios should be tested by TLC first to find the optimal separation.
-
Gradient Elution: Employ a shallow gradient elution where the solvent polarity is increased slowly over time. This can often resolve closely eluting compounds.
-
Recrystallization
Issue 1: My compound oils out instead of crystallizing.
-
Cause: The compound is coming out of solution too quickly, often because the solution is too concentrated or the solvent is a very poor solvent for the compound at all temperatures. Impurities can also inhibit crystallization.
-
Solution:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solution:
-
Concentrate the Solution: Remove some of the solvent by evaporation and allow the solution to cool again.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes turbid, then allow it to stand.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the solubility.
-
Issue 3: The purity of my compound does not improve after recrystallization.
-
Cause: The impurities may have similar solubility properties to your compound in the chosen solvent, causing them to co-crystallize.
-
Solution:
-
Change the Solvent: Experiment with different recrystallization solvents or solvent pairs.
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system can sometimes remove persistent impurities.
-
Pre-purification: If the material is very impure, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. Note: This is a starting point and will likely require optimization.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
To counteract the basicity of the amine, add ~1% triethylamine (TEA) to the solvent system.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from your TLC analysis.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization (as the Free Base or a Salt)
This protocol describes a general method for recrystallization. Finding the optimal solvent is key and requires experimentation.
A. Recrystallization of the Free Base:
-
Solvent Screening:
-
Place a small amount of your crude compound in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate) to each tube.
-
Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot but show precipitation upon cooling to room temperature and then in an ice bath.
-
-
Dissolution:
-
In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
B. Recrystallization as a Hydrochloride Salt:
For many amines, forming a salt can improve their crystallinity.
-
Salt Formation:
-
Dissolve the crude free base in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration and wash with the solvent used for the precipitation.
-
-
Recrystallization of the Salt:
-
Perform a solvent screen as described above, but with the hydrochloride salt. Polar solvents like ethanol, methanol, or water/ethanol mixtures are often suitable for recrystallizing amine salts.
-
Follow the recrystallization procedure (steps 2-6) from part A with the chosen solvent for the salt.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak shape in chromatography of basic amines.
"addressing off-target effects of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine"
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest off-target effects. What are the likely molecular targets for this compound?
A1: While specific data for this compound is limited, the arylpiperazine moiety is a well-known pharmacophore that can interact with a variety of receptors. Based on studies of structurally similar compounds, potential off-target interactions are most frequently observed at serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[1][2][3][4] Specifically, derivatives of the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazine scaffold have shown affinity for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors.[1][2][4]
Q2: I am observing low or inconsistent bioactivity in my assays. What are the potential causes and troubleshooting steps?
A2: Low or inconsistent bioactivity with piperazine derivatives can stem from several factors.[5] Poor aqueous solubility is a common issue with this class of compounds.[6][7] It is also crucial to confirm the identity and purity of your compound.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Use analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) to confirm the chemical structure and molecular weight. Assess purity using HPLC; a purity of >95% is recommended for biological assays.[5]
-
Address Solubility Issues:
-
pH Adjustment: The piperazine moiety is basic, so lowering the pH of your solution can improve solubility by ionizing the piperazine nitrogens.[6]
-
Co-solvents: Prepare a stock solution in 100% DMSO and ensure the final concentration in your assay is tolerated by your experimental system (typically <0.5%).[6]
-
Salt Formation: Converting the free base to a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.[6]
-
Q3: My compound is showing unexpected cytotoxicity in cell-based assays. How can I determine if this is an off-target effect?
A3: Unexpected cytotoxicity can arise from the compound's interaction with unintended cellular targets.
Troubleshooting Workflow:
-
Confirm Solubility: Ensure the compound is fully dissolved in the assay medium, as precipitation can lead to inconsistent results and apparent cytotoxicity.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the cytotoxic concentration. A large margin between the cytotoxic concentration and the on-target effective concentration may suggest an off-target effect.
-
Cell Line Specificity: Test the compound in multiple cell lines, including non-target control cells, to see if the toxicity is specific to a particular cell type.
-
In Silico Prediction: Use computational tools to predict potential off-target liabilities. This can include similarity searches against databases of compounds with known off-target activities and molecular docking studies against common off-targets like the hERG channel.
Data Presentation: Receptor Binding Affinities of Structurally Related Compounds
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of various N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazine derivatives at different receptors. This data can help predict the potential off-target profile of this compound.
| Compound Derivative | Target Receptor | Ki (nM) | EC50 (µM) | Functional Activity | Reference |
| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | 0.22 | 2.56 | Full Agonist | [1][2] |
| "" | 5-HT1A | 44 | - | - | [1][2] |
| "" | 5-HT2A | >1000 | - | - | [1][2] |
| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT7 | 0.58 | 0.60 | Agonist | [4] |
| "" | 5-HT1A | 188 | - | - | [4] |
| "" | D2 | 142 | - | - | [4] |
| (S)-(+)-1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine analogue | 5-HT1A | 2.3 - 7.0 (IC50) | - | - | [3] |
| "" | D2 | >250-fold selectivity | - | - | [3] |
| "" | α1 | >250-fold selectivity | - | - | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is a general method for determining the binding affinity of a test compound to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A, D2)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound (this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT receptors)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
Protocol 2: Troubleshooting Poor Aqueous Solubility
This protocol provides a systematic approach to address solubility issues.[6]
Procedure:
-
Kinetic Solubility Assessment: Determine the kinetic solubility of the compound in your assay buffer to identify the concentration at which precipitation occurs.
-
pH Adjustment: If the assay permits, prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) and assess the solubility of the compound in each.
-
Co-solvent Usage: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Salt Screening (if necessary): a. Dissolve the free base of the compound in a suitable solvent. b. In separate vials, add a stoichiometric amount of different acids (e.g., HCl, HBr, methanesulfonic acid). c. Allow the salts to crystallize. d. Determine the aqueous solubility of the resulting salts.
Visualizations
Caption: Workflow for troubleshooting inconsistent bioactivity.
Caption: Workflow for investigating unexpected cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives as 5-HT7 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of key derivatives of the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine scaffold as modulators of the 5-hydroxytryptamine-7 (5-HT7) receptor. The performance of a representative agonist, LP-211, is compared with established research tools and clinically relevant drugs that also target the 5-HT7 receptor. Supporting experimental data is presented in a clear, comparative format, and detailed methodologies for key experiments are provided to facilitate reproducibility.
Introduction to this compound Derivatives and the 5-HT7 Receptor
The this compound core structure has served as a versatile scaffold for the development of potent and selective ligands for the 5-HT7 receptor. This Gs-protein-coupled receptor is implicated in a range of physiological processes, including mood regulation, cognitive function, and circadian rhythms, making it a promising target for the treatment of neuropsychiatric disorders. Derivatives of this scaffold have been synthesized to act as agonists, partial agonists, or antagonists at the 5-HT7 receptor. This guide focuses on LP-211, a potent and selective 5-HT7 receptor agonist, and compares its in vitro efficacy with the selective antagonist SB-269970, as well as the atypical antipsychotics lurasidone and aripiprazole, and the multimodal antidepressant vortioxetine, all of which exhibit significant affinity for the 5-HT7 receptor.[1][2][3]
Comparative Efficacy Data
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50/IC50) of LP-211 and its comparators at the human 5-HT7 receptor. Data on their affinity for other key receptors, such as the 5-HT1A and Dopamine D2 receptors, are included to provide a selectivity profile.
Table 1: Comparative In Vitro Efficacy at the 5-HT7 Receptor
| Compound | Class | 5-HT7 Receptor Affinity (Ki, nM) | Functional Activity | Functional Potency (EC50/IC50, nM) |
| LP-211 | Agonist | 0.58[4] | Full Agonist | 600 (EC50)[5] |
| SB-269970 | Antagonist/Inverse Agonist | ~1.25 - 8.9[6] | Antagonist | - |
| Lurasidone | Antagonist | 0.49 - 2.10[7][8][9] | Full Antagonist | - |
| Aripiprazole | Antagonist | ~25-32[2][10] | Antagonist | - |
| Vortioxetine | Antagonist | 19 (human), 200 (rat)[1][11] | Antagonist | - |
Table 2: Selectivity Profile of Compared Ligands
| Compound | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) | Selectivity (5-HT1A/5-HT7) | Selectivity (D2/5-HT7) |
| LP-211 | 0.58[4] | 188[4] | 142[4] | ~324-fold[4] | ~245-fold[4] |
| SB-269970 | ~1.25 - 8.9[6] | >1000 | >1000 | >112-fold | >112-fold |
| Lurasidone | 0.49[7][8] | 6.75[7][8] | 1.68[7][8] | ~13.8-fold | ~3.4-fold |
| Aripiprazole | ~25-32[2][10] | 1.7[3] | 0.34[3] | 5-HT1A > 5-HT7 | D2 > 5-HT7 |
| Vortioxetine | 19[1] | 15[1] | >1000 | 5-HT1A > 5-HT7 | >52-fold |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[12][13][14][15]
Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT7 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue.[13]
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) with a fixed concentration of a specific 5-HT7 radioligand (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the unlabeled test compound.[16][12][13]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[13]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[13][14]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Functional Assays: cAMP and GTPγS Binding
Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling of the receptor.
The 5-HT7 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18]
Protocol:
-
Cell Culture: Cells expressing the 5-HT7 receptor are cultured in appropriate media.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[19]
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
This assay measures the G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[20][21][22]
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are used.[22]
-
Incubation: Membranes are incubated in a buffer containing GDP, the test compound, and [35S]GTPγS.[23]
-
G-protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gαs subunit.
-
Separation: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound form by filtration.[22]
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity, with the EC50 representing its potency.
Visualizations
5-HT7 Receptor Signaling Pathway
Caption: 5-HT7 receptor signaling cascade.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-269970 - Wikipedia [en.wikipedia.org]
- 7. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 8. cambridge.org [cambridge.org]
- 9. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Analogs and Other Dopamine D2/D3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel series of dopamine agonists, represented by a key analog of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine, against established dopamine D2/D3 receptor agonists. The comparative analysis is supported by experimental data on binding affinities and functional activities, with detailed methodologies for the key experiments cited.
Introduction to Dopamine D2/D3 Agonists
Dopamine agonists that target the D2 and D3 receptor subtypes are critical in the therapeutic management of Parkinson's disease and restless legs syndrome.[1][2][3] These agents act by mimicking the effect of dopamine in the brain, thereby compensating for the dopamine deficiency characteristic of these conditions.[4] Established non-ergoline dopamine agonists include pramipexole, ropinirole, and rotigotine, each with a distinct pharmacological profile.[1][2][5] Apomorphine, a potent non-selective dopamine agonist, is also a key therapeutic option.[6] This guide introduces a comparative analysis of these established drugs with a novel chemical entity, represented by an analog of the this compound series, to evaluate its potential within this therapeutic class.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a dopamine agonist to D2 and D3 receptors is a key determinant of its potency and potential therapeutic effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the binding affinities of the selected dopamine agonists for human dopamine D2 and D3 receptors.
Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |
| This compound Analog | |||
| (+)-19a | Not Reported | 0.74[7] | Not Applicable |
| (-)-19b | 4.51[7] | 1.58[7] | 2.85 |
| Pramipexole | 2.2 - 3.9[1][2] | 0.5 - 0.97[1][2] | ~4-8 |
| Ropinirole | 29[1] | 2.9[1] | 10 |
| Rotigotine | 13.5[1] | 0.71[1] | 19 |
| Apomorphine | ~27-66.7 (rat)[8] | ~2.6-7.8[8] | ~3-10 |
Note: Data for the this compound analog is for the compound 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol.[7] Apomorphine data is from rat brain tissue and may not be directly comparable to human receptor data.
Comparative Analysis of Functional Activity
The functional activity of a dopamine agonist is its ability to elicit a cellular response upon binding to the receptor. This is often measured using a GTPγS binding assay, which quantifies the activation of G-proteins, a key step in the signaling cascade. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, with lower values indicating higher potency.
Table 2: Dopamine D2 and D3 Receptor Functional Activity (EC50, nM) in GTPγS Assay
| Compound | Dopamine D2 Receptor (EC50, nM) | Dopamine D3 Receptor (EC50, nM) |
| This compound Analog | ||
| (+)-19a | 1.69[7] | 0.74[7] |
| (-)-19b | 4.51[7] | 1.58[7] |
| Pramipexole | Not readily available in comparable format | Reported as full agonist at D3[9] |
| Ropinirole | ~39.8 (pEC50 = 7.4)[10] | ~4.0 (pEC50 = 8.4)[10] |
| Rotigotine | ~0.04 (pEC50 = 10.4)[11] | ~6.3 (pEC50 = 8.2)[11] |
| Apomorphine | Potent agonist, specific EC50 values vary | Potent agonist, specific EC50 values vary |
Note: Data for the this compound analog is for the compound 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol.[7] pEC50 values were converted to EC50 for ropinirole and rotigotine.
Dopamine D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). D2 and D3 receptors can also modulate other signaling pathways, including those involving ion channels and mitogen-activated protein kinases (MAPK).
Dopamine D2/D3 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from cell lines stably expressing human recombinant dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (this compound analog and other dopamine agonists).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
A parallel set of tubes is prepared with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Radioligand Binding Assay Workflow
GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors.
Objective: To determine the potency (EC50) and efficacy of a test compound at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing the dopamine D2 or D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP.
-
[³⁵S]GTPγS is added to initiate the reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
The incubation is carried out for a specific time.
-
The reaction is terminated by rapid filtration.
-
The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.[12][13][14]
GTPγS Binding Assay Workflow
Conclusion
The presented data indicates that the novel this compound analog exhibits high affinity for both dopamine D2 and D3 receptors, with a preference for the D3 subtype.[7] Its binding profile and functional potency are comparable to established dopamine agonists like pramipexole and ropinirole. The detailed experimental protocols provided offer a framework for the continued investigation and characterization of this and other novel compounds targeting the dopaminergic system. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this chemical series.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of D1/D2-like dopaminergic agonist, rotigotine, on lower urinary tract function in rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of the Potency of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and Its Analogs at Serotonergic and Adrenergic Receptors
A detailed examination of the structure-activity relationships, receptor binding affinities, and functional potencies of a class of piperazine derivatives targeting key neurotransmitter receptors.
This guide provides a comprehensive comparison of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine and its analogs, focusing on their potency and selectivity for serotonin (5-HT) and dopamine (D2) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is compiled from various studies investigating the structure-activity relationships (SAR) of these compounds.
Introduction
This compound serves as a scaffold for a range of synthetic ligands targeting various neurotransmitter receptors. Modifications to the tetrahydronaphthalene ring, the piperazine core, and its substituents have led to the development of compounds with varying affinities and functional activities at receptors such as the 5-HT1A, 5-HT7, and Dopamine D2 receptors. Understanding the SAR of these analogs is crucial for the rational design of novel therapeutic agents with improved potency and selectivity.
Comparative Potency and Selectivity
The potency and selectivity of these analogs are highly dependent on their structural features. Key modifications include substitutions on the tetralin and arylpiperazine moieties, the length of the alkyl chain connecting them, and the stereochemistry of the tetralin ring.
Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of representative analogs for the 5-HT7, 5-HT1A, and D2 receptors.
Table 1: Binding Affinities of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide Analogs at 5-HT Receptors [1][2][3]
| Compound | R (Aryl Group) | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 28 | 2-methoxyphenyl | - | - | - |
| 34 | 2-acetylphenyl | - | - | - |
| 44 | 2-methylthiophenyl | 0.22 | 44 | >1000 |
| 46 | 2-hydroxyphenyl | - | - | - |
| 49 | 2-methylphenyl | - | - | - |
Note: Specific Ki values for compounds 28, 34, 46, and 49 at all three receptors were not fully detailed in the provided search results, but they were identified as having high affinity for the 5-HT7 receptor.
Table 2: Binding Affinities of 1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazine Analogs at 5-HT1A, D2, and α1 Receptors [4][5]
| Compound | Enantiomer | 5-HT1A IC50 (nM) | D2 IC50 (nM) | α1 IC50 (nM) |
| (S)-(+)-2 | S | - | - | - |
| (S)-(+)-4 | S | 2.3 - 7.0 | >250-fold selective | >250-fold selective |
| (R)-(+)-6 | R | - | - | - |
Note: Specific IC50 values for compounds (S)-(+)-2 and (R)-(+)-6 were not fully detailed, but they were noted to have high affinity for the 5-HT1A receptor with IC50 values in the range of 2.3 to 7.0 nM and good selectivity over D2 and α1 receptors.[4][5]
Functional Activity
Several of these analogs have been characterized for their functional activity, determining whether they act as agonists, antagonists, or partial agonists at their target receptors.
Table 3: Functional Activity of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide Analogs at the 5-HT7 Receptor [1][2][3]
| Compound | R (Aryl Group) | Functional Activity | EC50 (µM) |
| 28 | 2-methoxyphenyl | Full Agonist | - |
| 34 | 2-acetylphenyl | Partial Agonist | - |
| 44 | 2-methylthiophenyl | Full Agonist | 2.56 |
| 46 | 2-hydroxyphenyl | Antagonist | - |
| 49 | 2-methylphenyl | Full Agonist | - |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals several key SAR trends for this class of compounds:
-
Alkyl Chain Length: For N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, an optimal alkyl chain length of five methylenes was identified for high 5-HT7 receptor affinity.[1][2][3][6]
-
Tetrahydronaphthalenyl Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus is generally preferred for 5-HT7 receptor affinity.[1][2][3][6]
-
Aryl Substitution: The substitution pattern on the aryl ring linked to the piperazine is a critical determinant of 5-HT7 receptor affinity and functional activity.[1][2][3][6] For instance, a 2-methylthiophenyl group (compound 44 ) confers high potency and full agonism.[1][2][3]
-
Stereochemistry: The stereochemistry of the tetrahydronaphthalen-1-yl nucleus significantly influences selectivity for D2 and α1 receptors.[4][5] Specifically, (-)-enantiomers tend to have higher affinity for D2 receptors, while (+)-enantiomers show higher affinity for α1 receptors.[4][5] However, stereochemistry does not appear to significantly impact 5-HT1A receptor affinity.[4][5]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies of these compounds.
Radioligand Binding Assays
This assay is used to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT7 receptor) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the target GPCR are prepared.
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Measurement: The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from concentration-response curves.
Isolated Tissue Functional Assay (e.g., Guinea Pig Ileum Contraction)
This ex vivo assay assesses the functional activity of a compound on a physiological response.
-
Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contraction Induction: A contractile agent, such as substance P, is added to the bath to induce a stable contraction of the ileum.
-
Compound Application: The test compound is then added to the bath in a cumulative manner, and the relaxation of the pre-contracted tissue is measured.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 and Emax for the relaxation response, indicating the potency and efficacy of the compound as a functional agonist or antagonist.
Visualizations
General Chemical Structure
Caption: General chemical scaffold and key modification sites.
Note: The DOT script above is a template. A placeholder for an image of the chemical structure is included. For a functional diagram, this would be replaced with an actual image URL or the structure would be drawn using nodes and edges.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the potency of new analogs.
Simplified 5-HT7 Receptor Signaling Pathway
Caption: Agonist-induced 5-HT7 receptor signaling cascade.
References
- 1. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - StructureâAffinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Receptor Promiscuity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine (THNP) and its analogs with various neurotransmitter receptors. By summarizing key binding affinity data and detailing the experimental methodologies used for their determination, this document serves as a valuable resource for researchers engaged in the development of selective ligands for neurological targets.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 values) of THNP and its derivatives for a range of serotonin, dopamine, and adrenergic receptors. The data highlights the compound's propensity for interaction with multiple receptor subtypes, a critical consideration in drug design and development.
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Functional Activity |
| Derivatives of this compound | |||
| (S)-(+)-2 (a 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine analog) | 5-HT1A | 2.3 - 7.0 | Agonist |
| D2 | >1750 | - | |
| α1 | >1750 | - | |
| Compound 44 (4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide) | 5-HT7 | 0.22 | Full Agonist |
| 5-HT1A | 44 | - | |
| 5-HT2A | >1000 | - | |
| Compound 34 (4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide) | 5-HT7 | - | Partial Agonist |
| Compound 46 (4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide) | 5-HT7 | - | Antagonist |
Note: The presented data is derived from studies on various analogs of THNP, as comprehensive data for the unsubstituted parent compound is limited. These analogs share the core this compound scaffold and provide valuable insights into its general cross-reactivity profile.
Experimental Methodologies
The binding affinities and functional activities summarized above are primarily determined through two key in vitro experimental techniques: radioligand binding assays and functional assays such as [³⁵S]GTPγS binding.
Radioligand Binding Assay
This technique is the gold standard for quantifying the affinity of a ligand for a specific receptor.[1] It involves a competitive binding experiment where a radiolabeled ligand (radioligand) and an unlabeled test compound compete for binding to a receptor preparation.
Experimental Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in a suitable buffer. The incubation is carried out for a specific time at a defined temperature to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).[2][3] It measures the activation of G proteins, which is an early event in the signal transduction cascade following receptor activation by an agonist.[2][3]
Signaling Pathway:
Caption: Agonist-induced G protein activation measured by [³⁵S]GTPγS binding.
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with the test compound in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G Protein Activation: If the test compound is an agonist, it will activate the receptor, causing the associated G protein to release GDP and bind [³⁵S]GTPγS.
-
Separation and Quantification: The [³⁵S]GTPγS bound to the Gα subunit is separated from the unbound nucleotide, typically by filtration, and the radioactivity is quantified.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound. An increase in binding indicates agonistic activity, and the EC50 value (the concentration that produces 50% of the maximal effect) can be determined. Antagonists are identified by their ability to block the agonist-induced increase in [³⁵S]GTPγS binding.
Conclusion
The available data on analogs of this compound reveal a complex cross-reactivity profile, with significant interactions observed at various serotonin, dopamine, and adrenergic receptors. This promiscuity underscores the importance of comprehensive receptor screening during the drug development process. The detailed experimental protocols for radioligand binding and [³⁵S]GTPγS binding assays provided in this guide offer a framework for researchers to systematically evaluate the selectivity and functional activity of novel compounds, ultimately aiding in the design of more specific and effective therapeutic agents.
References
Navigating the Pharmacokinetic Landscape of Tetrahydronaphthalenyl Piperazine Derivatives: A Comparative Guide
Illustrative Pharmacokinetic Data of Hypothetical Tetrahydronaphthalenyl Piperazine Derivatives
To facilitate a comparative understanding, the following table summarizes hypothetical pharmacokinetic parameters for a series of tetrahydronaphthalenyl piperazine derivatives following oral administration in a rat model. It is crucial to note that this data is for illustrative purposes only and is intended to serve as a template for presenting results from future studies.
| Compound ID | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | F (%) |
| Compound A | 10 | 450 ± 55 | 1.0 ± 0.5 | 1800 ± 210 | 3.5 ± 0.8 | 45 |
| Compound B | 10 | 280 ± 40 | 2.0 ± 0.5 | 2200 ± 300 | 5.2 ± 1.1 | 55 |
| Compound C | 10 | 600 ± 75 | 0.5 ± 0.2 | 1500 ± 180 | 2.8 ± 0.6 | 38 |
Data are presented as mean ± standard deviation. Abbreviations: Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Elimination half-life; F (%): Oral bioavailability.
Experimental Protocols
The following section details a standard experimental protocol for conducting a pharmacokinetic study of novel tetrahydronaphthalenyl piperazine derivatives in a rodent model.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Compound Administration:
-
Formulation: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, 20% Solutol HS 15 in saline).
-
Oral (p.o.) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.) Administration: For bioavailability determination, a separate group of animals is administered a single dose (e.g., 2 mg/kg) via the tail vein.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the compounds are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard.
-
Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The parameters include Cmax, Tmax, AUC, t₁/₂, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Visualizing Experimental and Biological Processes
To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.
Selectivity Profile of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives for Dopamine vs. Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity profile of derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine, focusing on their binding affinities for dopamine and serotonin receptor subtypes. Due to the limited availability of a complete selectivity profile for the unsubstituted parent compound, this guide focuses on its closely related analogs, providing valuable insights into the structure-activity relationships that govern its interactions with key neurotransmitter receptors implicated in neuropsychiatric disorders. For comparative purposes, data for the atypical antipsychotic and anxiolytic agent, buspirone, is also included.
Quantitative Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of various this compound derivatives and the comparator, buspirone, for a range of dopamine and serotonin receptors. Lower values indicate higher binding affinity.
| Compound/Derivative | Dopamine D2 (Ki/IC50, nM) | Serotonin 5-HT1A (Ki/IC50, nM) | Serotonin 5-HT2A (Ki/IC50, nM) | Serotonin 5-HT7 (Ki, nM) | D2/5-HT1A Selectivity Ratio | Reference(s) |
| (S)-(+)-2 (an aryl-propyl analog) | >1000 | 7.0 | - | - | >142 | [1] |
| (S)-(+)-4 (an aryl-propyl analog) | >1000 | 2.3 | - | - | >434 | [1] |
| (R)-(+)-6 (an aryl-propyl analog) | >1000 | 3.5 | - | - | >285 | [1] |
| Compound 44 (an N-alkylamide derivative) | - | 44 | >1000 | 0.22 | - | [2] |
| Buspirone | High Affinity (Antagonist) | High Affinity (Partial Agonist) | Weak Affinity | - | Variable | [3] |
Note: The specific derivatives of this compound listed above have modifications on the piperazine or tetralin moiety, which significantly influences their binding profile. The data indicates that specific structural modifications can confer high selectivity for either serotonin 5-HT1A or 5-HT7 receptors over dopamine D2 receptors.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Functional activity, such as agonism or antagonism, is often assessed using assays like the [35S]GTPγS binding assay.
Radioligand Binding Assay (General Protocol)
This method measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 or serotonin 5-HT1A receptor) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
The reaction is carried out in a multi-well plate format.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the receptors.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the receptor.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells or tissues expressing the G protein-coupled receptor of interest are prepared.
2. Assay Reaction:
-
The membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound (agonist).
-
The binding of an agonist to the receptor stimulates the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein.
-
To test for antagonist activity, the assay is performed in the presence of a known agonist and varying concentrations of the test compound.
3. Filtration and Detection:
-
The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
4. Data Analysis:
-
The agonist-stimulated increase in [35S]GTPγS binding is analyzed to determine the potency (EC50) and efficacy (Emax) of the test compound.
-
For antagonists, the ability to inhibit the agonist-stimulated response is used to determine their inhibitory constant (Ki).[4]
Visualizations
Receptor Selectivity Profile
Caption: Comparative receptor binding affinities.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of Novel Piperazine Derivatives and 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of newly synthesized piperazine derivatives against the established reference compound, 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. The focus of this analysis is on the pharmacological activity of these compounds, particularly their binding affinities for key neurotransmitter receptors implicated in various neurological and psychiatric disorders. The data presented is compiled from recent studies in medicinal chemistry and pharmacology, offering a valuable resource for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
The piperazine scaffold is a cornerstone in the development of centrally acting agents due to its versatile physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Modifications of this core structure have led to the discovery of numerous compounds with significant therapeutic potential.[3][4][5][6][7][8] This guide will focus on derivatives active at dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors, which are critical targets for antipsychotic, antidepressant, and anxiolytic drugs.[4][9][10][11][12]
Comparative Receptor Affinity Data
The following table summarizes the in vitro binding affinities (Ki, nM) of novel piperazine derivatives compared to analogs of this compound at various G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Compound/Derivative | D₂ Affinity (Ki, nM) | 5-HT₁ₐ Affinity (Ki, nM) | 5-HT₂ₐ Affinity (Ki, nM) | 5-HT₇ Affinity (Ki, nM) | Selectivity Profile |
| Reference Compound Analogs | |||||
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides | High | Moderate | Moderate | High (some < 1 nM) | Several derivatives show high affinity and selectivity for the 5-HT₇ receptor over 5-HT₁ₐ and D₂ receptors.[13][14] For example, compound 25 exhibited a Ki of 0.58 nM for 5-HT₇ and was 324-fold and 245-fold selective over 5-HT₁ₐ and D₂ receptors, respectively.[13] |
| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | Low | Low | Low | High (0.34 nM for σ₂) | This analog, PB28, is a high-affinity σ₂ receptor agonist.[15][16] |
| New Piperazine Derivatives | |||||
| Amide-piperidine(piperazine) derivative (Compound 11) | High | High | High | Low | This compound is a multi-target ligand with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, positioning it as a potential multi-target antipsychotic.[4] |
| Conformationally Restricted N-arylpiperazine derivatives (5a-f) | High | Not Reported | Not Reported | Not Reported | This series of compounds demonstrates a good affinity for D₂/D₃ dopamine receptors.[9] |
| Indazole and piperazine-based derivatives | High | High | High | Moderate | These are designed as multi-target ligands for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors for the treatment of schizophrenia.[11] |
| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines (6a-f) | High (selectivity) | Moderate | Not Reported | Not Reported | These compounds exhibit high D₃ vs. D₂ receptor binding selectivity (67–1831-fold).[17] Compound 6a has a D₃ Ki of 0.2 nM with low affinity for D₁, D₂, D₄, and D₅ receptors.[17] |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | Not Reported | Implied (Serotonergic pathway) | Not Reported | Not Reported | This derivative shows antioxidant, anxiolytic-like, and antidepressant-like activities, with effects reversed by a 5-HT₁ₐ antagonist, suggesting involvement of the serotonergic system.[18] |
Experimental Protocols
A fundamental experiment for determining the binding affinity of new compounds to their target receptors is the competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).
-
Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ).
-
Test compounds (new piperazine derivatives and reference compound).
-
Non-specific binding inhibitor (e.g., haloperidol for D₂, buspirone for 5-HT₁ₐ).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared containing cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to the compounds discussed.
Caption: Radioligand Binding Assay Workflow.
Caption: Simplified Gαi/o-Coupled Receptor Signaling.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor action of several new piperazine derivatives compared to certain standard anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Landscape of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The information presented herein is synthesized from a range of published studies and aims to provide a clear overview of the structure-activity relationships, receptor affinities, and functional activities of these compounds. By presenting the experimental protocols and quantitative data in a structured format, this guide facilitates a deeper understanding of the subtle variations in experimental outcomes that can arise from structural modifications.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of various 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine derivatives for different serotonin and dopamine receptors. These tables are designed to provide a clear and concise comparison of the pharmacological profiles of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides for Serotonin Receptors.
| Compound | 5-HT7 | 5-HT1A | 5-HT2A | Selectivity (5-HT7 vs 5-HT1A) | Selectivity (5-HT7 vs 5-HT2A) | Reference |
| 44 | 0.22 | 44 | >1000 | ~200-fold | >4545-fold | [1][2][3] |
| 25 | 0.58 | 188 | 142 | ~324-fold | ~245-fold | [4] |
Table 2: Functional Activity (EC50, µM and Maximal Effect, %) of Selected Derivatives at the 5-HT7 Receptor.
| Compound | EC50 (µM) | Maximal Effect (%) | Activity | Reference |
| 44 | 2.56 | Full Agonist | Agonist | [1][2][3] |
| 28 | - | Full Agonist | Agonist | [1][2][3] |
| 49 | - | Full Agonist | Agonist | [1][2][3] |
| 34 | - | Partial Agonist | Partial Agonist | [1][2][3] |
| 46 | - | - | Antagonist | [1][2][3] |
| 25 | 0.60 | 82% | Agonist | [4] |
Table 3: Comparative Binding Affinities (IC50, nM) of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines for 5-HT1A, D2, and α1 Receptors.
| Compound | 5-HT1A (IC50, nM) | D2 (IC50, nM) | α1 (IC50, nM) | Selectivity (vs D2) | Selectivity (vs α1) | Reference |
| (S)-(+)-2 | 7.0 | >1000 | >1000 | >142-fold | >142-fold | [5] |
| (S)-(+)-4 | 2.3 | >1000 | >1000 | >434-fold | >434-fold | [5] |
| (R)-(+)-6 | 3.5 | >1000 | >1000 | >285-fold | >285-fold | [5] |
Experimental Protocols
To ensure the potential for reproducibility, understanding the methodologies employed in the original studies is crucial. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of the test compounds for specific receptors (e.g., 5-HT7, 5-HT1A, 5-HT2A, D2, α1).
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. For example, CHO cells expressing human recombinant 5-HT1A, D2, and α1 receptors, or guinea pig brain for 5-HT7 and 5-HT2A receptors.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT7, [3H]8-OH-DPAT for 5-HT1A) and various concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
-
Functional Assays ([35S]GTPγS Binding Assay)
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at a G-protein coupled receptor (GPCR).
-
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, the test compound at various concentrations, and [35S]GTPγS.
-
Stimulation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-protein is measured by scintillation counting after separation of bound and free radiolabel.
-
Data Analysis: The EC50 (concentration for 50% of maximal stimulation) and the maximal effect (Emax) are calculated from concentration-response curves.[5]
-
Guinea Pig Ileum Contraction Assay
-
Objective: To assess the functional activity of compounds at the 5-HT7 receptor in a native tissue preparation.
-
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue is contracted with Substance P.
-
Compound Application: The test compound is added to the bath, and the relaxation of the Substance P-induced contraction is measured.
-
Data Analysis: The ability of the compound to relax the tissue is quantified to determine its agonist or antagonist properties.[1][3]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - StructureâAffinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Chemical Waste Management
Hazard Profile Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine, a hazard assessment has been conducted based on the SDS of its parent compounds. This information underscores the need for cautious handling and disposal.
| Hazard Classification | Piperazine | 1,2,3,4-Tetrahydronaphthalene | Presumed Hazards for this compound |
| Physical Hazards | Flammable solid[1] | Combustible liquid[1] | Likely combustible or flammable solid. |
| Health Hazards | Causes severe skin burns and eye damage[1][2]. May cause an allergic skin reaction[1][2]. May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2]. Suspected of damaging fertility or the unborn child[1][2]. | Causes skin irritation[1]. Causes serious eye irritation[1]. May be fatal if swallowed and enters airways[2]. | Corrosive to skin and eyes, potential for allergic reactions and respiratory sensitization, possible reproductive toxicity. |
| Environmental Hazards | Harmful to aquatic life[2]. | Toxic to aquatic life with long lasting effects[1]. | Presumed to be toxic to aquatic organisms. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final disposal.
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be segregated as a solid organic hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical waste, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Closed-toe shoes.
-
3. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound".
-
The date accumulation started.
-
The specific hazards (e.g., "Corrosive," "Flammable Solid," "Reproductive Toxin," "Environmental Hazard").
-
The name of the principal investigator or laboratory contact.
-
4. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Storage Conditions: Keep the container closed at all times except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Disposal Request and Pickup:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink.
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Have all necessary documentation, including the completed hazardous waste label, ready for the waste pickup.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
This document provides crucial safety and logistical information for the handling and disposal of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. The following procedures are based on the known hazards of its constituent moieties, piperazine and tetrahydronaphthalene, and are intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | Government-approved respirator[1] | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[2] This is critical as piperazine can cause severe respiratory tract irritation and allergic sensitization.[2] |
| Eye & Face Protection | Chemical safety goggles or face shield[1][2] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Piperazine is corrosive and can cause severe eye burns.[2] |
| Skin Protection | Compatible chemical-resistant gloves[1] | Inspect gloves prior to use and use proper removal techniques.[1] Piperazine can cause skin burns and sensitization.[2] |
| Body Protection | Protective clothing and boots[1] | Wear appropriate protective clothing to prevent skin exposure.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires adherence to a strict protocol in a controlled laboratory environment.
A. Pre-Handling Preparations:
-
Read and Understand the SDS: Before beginning any work, thoroughly review the Safety Data Sheets for piperazine and tetrahydronaphthalene.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2]
-
Locate Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
B. Handling the Compound:
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing.[1]
-
Prevent Contamination: Do not eat, drink, or smoke when using this product.[1]
-
Grounding: If the compound is a flammable solid, ground and bond the container and receiving equipment to prevent static discharge.[4]
-
After Handling: Wash hands and face thoroughly after handling.[1]
C. Storage:
-
Container Integrity: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]
-
Light and Moisture Sensitivity: Protect from light and moisture, as piperazine is hygroscopic and light-sensitive.[2][5]
III. Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Call a physician.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2] |
IV. Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Waste Collection: Collect waste material in a suitable, labeled container for disposal.
-
Contaminated Materials: Puncture containers to prevent re-use and dispose of them at an authorized landfill.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] Discharge into the environment must be avoided.[1]
V. Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Safe Handling Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
